Evogliptin
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O3/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27)/t12-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDAGSJHKEABN-MLGOLLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00153545 | |
| Record name | Evogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222102-29-5 | |
| Record name | Evogliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222102-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evogliptin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1222102295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evogliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Evogliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00153545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09118300L7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evogliptin's Mechanism of Action as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evogliptin is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with the DPP-4 enzyme. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that is widely expressed on the surface of various cell types.[1] It plays a crucial role in glucose homeostasis by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3][4] By cleaving these hormones, DPP-4 diminishes their insulinotropic effects.
DPP-4 inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents that enhance the function of endogenous incretins by preventing their degradation by the DPP-4 enzyme.[3][4] This leads to increased and prolonged activity of GLP-1 and GIP, resulting in improved glycemic control.[3]
This compound: A Potent and Selective DPP-4 Inhibitor
This compound ((R)-4-((R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl)-3-(tert-butoxymethyl) piperazine-2-one) is a novel β-amino amide derivative that acts as a competitive and reversible inhibitor of the DPP-4 enzyme.[5][6] It is characterized by its high potency and selectivity for DPP-4, which contributes to its favorable efficacy and safety profile.[7][8]
Biochemical and Pharmacological Properties
This compound demonstrates a potent inhibitory effect on the DPP-4 enzyme. In vitro studies have shown that this compound is a highly potent inhibitor of human DPP-4.[7] The mechanism of action is proposed to be through noncovalent binding.[7][9]
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 (Human Plasma DPP-4) | 0.9 nM | [7] |
| Selectivity vs. DPP-8 | >6,000-fold | [6][7] |
| Selectivity vs. DPP-9 | >6,000-fold | [6][7] |
| Selectivity vs. DPP-I, DPP-II, FAPα, APP1, prolidase, granzyme B | >20,000-fold | [7] |
Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy volunteers have demonstrated that this compound exhibits predictable pharmacokinetics and sustained DPP-4 inhibition.[7][10]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Healthy Volunteers (Multiple Doses)
| Parameter | 5 mg Once Daily | 10 mg Once Daily | 20 mg Once Daily | Reference |
| Time to Peak Plasma Concentration (Tmax) | 4-5 hours | 4-5 hours | 4-5 hours | [7][10] |
| Terminal Elimination Half-life (t1/2) | 33-39 hours | 33-39 hours | 33-39 hours | [7][10] |
| Accumulation Ratio | 1.4- to 1.5-fold | 1.4- to 1.5-fold | 1.4- to 1.5-fold | [7][10] |
| Sustained DPP-4 Inhibition (>80%) | Over 24 hours | Over 24 hours | Over 24 hours | [7][10] |
| Postprandial Active GLP-1 Increase | 1.7-fold | 1.5-fold | 2.4-fold | [7] |
| Postprandial Glucose Reduction | 20%-35% | 20%-35% | 20%-35% | [7][10] |
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the DPP-4 enzyme, thereby preventing the degradation of incretin hormones. This leads to a cascade of downstream effects that ultimately result in improved glycemic control.
Figure 1: DPP-4 Signaling Pathway and this compound's Point of Intervention.
Experimental Methodologies
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo assays. Below are generalized protocols for key experiments.
In Vitro DPP-4 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the DPP-4 enzyme.
Figure 2: Experimental Workflow for a Fluorometric DPP-4 Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in an appropriate assay buffer (e.g., 100 mM HEPES, 0.1 mg/ml BSA, pH 7.5).[11]
-
Prepare a stock solution of the fluorogenic substrate, such as Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), in the assay buffer.[11]
-
Prepare serial dilutions of this compound (or other test inhibitors) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the DPP-4 enzyme solution to each well.
-
Add the various concentrations of this compound or control vehicle to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).[12]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm at 37°C.[11]
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo DPP-4 Activity and GLP-1 Level Determination
These studies are conducted in animal models or human subjects to assess the pharmacodynamic effects of this compound.
Figure 3: Workflow for In Vivo Assessment of DPP-4 Activity and GLP-1 Levels.
Detailed Protocol:
-
Study Design:
-
Sample Collection:
-
DPP-4 Activity Measurement:
-
Plasma is separated by centrifugation.
-
Plasma DPP-4 activity is measured using a fluorometric assay similar to the in vitro protocol described above.[11]
-
-
Active GLP-1 Measurement:
-
Plasma levels of active GLP-1 are quantified using a validated enzyme-linked immunosorbent assay (ELISA) kit specific for the active form of GLP-1.
-
-
Data Analysis:
-
The percentage of DPP-4 inhibition at each time point is calculated relative to the baseline or placebo group.
-
The change in active GLP-1 levels from baseline is determined for both the this compound and placebo groups.
-
Logical Relationship of this compound's Mechanism of Action
The mechanism of this compound can be visualized as a logical progression from molecular interaction to physiological outcome.
Figure 4: Logical Flow of this compound's Mechanism of Action.
Conclusion
This compound is a potent, selective, and long-acting DPP-4 inhibitor that effectively enhances the incretin system. Its mechanism of action, centered on the competitive and reversible inhibition of the DPP-4 enzyme, leads to increased levels of active GLP-1 and GIP, thereby improving glycemic control in patients with type 2 diabetes mellitus. The favorable pharmacokinetic and pharmacodynamic profile of this compound supports a once-daily dosing regimen, providing sustained DPP-4 inhibition. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of DPP-4 inhibitors.
References
- 1. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound tartrate a new drug of dpp-4 inhibitor [wisdomlib.org]
- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 5. Unique binding mode of this compound with human dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Pharmacological Profile and Selectivity of Evogliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evogliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1] Its therapeutic efficacy stems from its ability to prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by preventing their degradation by DPP-4. This guide provides a comprehensive overview of the pharmacological profile of this compound, with a particular focus on its in-vitro inhibitory activity, selectivity against other dipeptidyl peptidases, and the underlying experimental methodologies.
Mechanism of Action
This compound is a competitive and reversible inhibitor of the DPP-4 enzyme.[2] DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP. These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion and suppressing glucagon release. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects.[3]
In-Vitro Potency and Selectivity
This compound demonstrates high potency for DPP-4 inhibition and exceptional selectivity against other closely related proteases. This high selectivity is critical for minimizing off-target effects and enhancing the safety profile of the drug.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in-vitro inhibitory activity of this compound against human DPP-4 and other related dipeptidyl peptidases.
| Target Enzyme | IC50 (nM) | Selectivity vs. DPP-4 |
| DPP-4 (human plasma) | 0.9[1] | - |
| DPP-4 (membrane-bound, Th1 cells) | 1.56[4] | - |
| DPP-8 (human) | >5,400 | >6,000-fold[1] |
| DPP-9 (human) | >5,400 | >6,000-fold[1] |
| DPP-1 (human) | >18,000 | >20,000-fold[1] |
| DPP-2 (human) | >18,000 | >20,000-fold[1] |
| Fibroblast Activation Protein-alpha (FAPα) | >18,000 | >20,000-fold[1] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates higher potency.
Experimental Protocols
The characterization of this compound's pharmacological profile involves a series of standardized in-vitro assays. The detailed methodologies for two key experiments are provided below.
DPP-4 Inhibition Assay
This assay quantifies the inhibitory potency of this compound against the DPP-4 enzyme.
Principle: The assay is based on a fluorometric method where the DPP-4 enzyme cleaves a synthetic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the DPP-4 activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction.
Materials:
-
Recombinant human DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to obtain a range of concentrations for testing.
-
Enzyme and Substrate Preparation: Dilute the recombinant human DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
A fixed volume of the diluted DPP-4 enzyme solution.
-
A corresponding volume of each this compound dilution (or vehicle control).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the Gly-Pro-AMC substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths set to approximately 360 nm and 460 nm, respectively.
-
Data Analysis: Calculate the initial reaction rates (slopes of the fluorescence vs. time curves). The percent inhibition for each this compound concentration is determined relative to the vehicle control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Profiling
This protocol outlines the process for assessing the selectivity of this compound against a panel of related proteases.
Principle: The inhibitory activity of this compound is tested against a panel of homologous proteases (e.g., DPP-8, DPP-9, FAP) using similar fluorometric or colorimetric assays as the primary DPP-4 inhibition assay. The substrates for these enzymes will differ based on their specificities.
Materials:
-
A panel of purified recombinant proteases (e.g., DPP-8, DPP-9, FAP).
-
Specific fluorogenic or chromogenic substrates for each protease.
-
This compound.
-
Appropriate assay buffers for each enzyme.
-
96-well microplates.
-
Fluorescence or absorbance plate reader.
Procedure:
-
Assay Optimization: For each protease in the panel, optimize the assay conditions, including enzyme concentration, substrate concentration, and buffer composition, to ensure a robust and linear signal.
-
Compound Screening: Screen this compound at a high concentration (e.g., 10 µM) against each protease in the panel to identify any significant off-target inhibition.
-
IC50 Determination: For any proteases where significant inhibition is observed, perform a full dose-response analysis, as described in the DPP-4 inhibition assay protocol, to determine the IC50 value.
-
Selectivity Calculation: The selectivity of this compound is calculated as the ratio of the IC50 value for the off-target protease to the IC50 value for DPP-4. A higher ratio indicates greater selectivity for DPP-4.
Mandatory Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of this compound.
GLP-1 Signaling Pathway
Caption: GLP-1 signaling pathway modulated by this compound.
Conclusion
This compound is a highly potent and selective DPP-4 inhibitor. Its pharmacological profile, characterized by a low nanomolar IC50 for DPP-4 and a wide selectivity margin against other proteases, underscores its potential for effective and safe management of type 2 diabetes mellitus. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel DPP-4 inhibitors.
References
- 1. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of this compound in hepatically impaired patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Preclinical Journey of Evogliptin: Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is paramount in early-stage drug development. This document synthesizes available preclinical data to offer a detailed perspective on this compound's journey through the body, offering insights for researchers and scientists in the field.
Executive Summary
This compound demonstrates favorable preclinical pharmacokinetic properties, characterized by good oral absorption and a distinct metabolic profile that varies across species. It is primarily metabolized by cytochrome P450 3A4 (CYP3A4), with subsequent glucuronidation. The major metabolites are mono-hydroxylated and glucuronide conjugates.[1] Excretion occurs through both renal and fecal routes.[2][3] This guide will delve into the quantitative data and experimental methodologies that form the basis of our current understanding of this compound's preclinical ADME characteristics.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound have been evaluated in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key quantitative data available from these studies.
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Monkey |
| Absolute Bioavailability | ~50%[4] | - | - |
| Plasma Protein Binding | 46%[1] | 46%[1] | 46%[1] |
| Tmax (hours) | - | - | - |
| Half-life (t1/2) (hours) | - | - | - |
| Metabolism | Primarily via CYP3A4[1] | Primarily via CYP3A4[1] | Primarily via CYP3A4[1] |
| Major Metabolites | This compound acid, Hydroxythis compound[2][3] | 4(S)-hydroxythis compound glucuronide, 4(S)-hydroxythis compound, 4(R)-hydroxythis compound[2][3] | M7 and M8 (mono-hydroxylated metabolites), M16 (glucuronide metabolite)[1] |
| Excretion Routes | Urine (29.7%), Feces (66.5%)[2][3] | Urine (43.3%), Feces (53.5%)[2][3] | - |
Note: Specific values for Tmax and half-life in preclinical species were not consistently available in the reviewed literature. Human data indicates a Tmax of 3.0 to 5.5 hours and a half-life of 32.5 to 39.8 hours.[1]
Experimental Protocols
The following sections detail the methodologies employed in key preclinical pharmacokinetic and metabolism studies of this compound.
Animal Models and Dosing
-
Species: Male Sprague-Dawley rats and male beagle dogs are commonly used models.[2][3]
-
Dosing: For excretion and metabolism studies, a single oral dose of [14C]this compound tartrate was administered.[2][3] In rats, a typical dose was 30 mg/kg, and in dogs, it was 10 mg/kg.[2][3]
Sample Collection and Analysis
-
Sample Collection: Plasma, urine, feces, and expired air were collected at various time points post-administration to determine radioactivity levels and metabolite profiles.[2][3] For tissue distribution studies, various tissues are harvested at specified times after dosing.
-
Analytical Methods: The quantification of this compound and its metabolites in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][5][6] Sample preparation often involves simple protein precipitation with acetonitrile.[6] For radiolabeled studies, total radioactivity is measured using techniques like liquid scintillation counting.[2][3]
Absorption and Distribution
This compound is readily absorbed after oral administration, with an absolute bioavailability of approximately 50.247% in rats.[1][4] The plasma protein binding of this compound is around 46% across different species, including rats, dogs, and monkeys, suggesting a moderate level of binding.[1] In pregnant rats and rabbits, this compound was found to cross the placenta.[1]
Metabolism
The metabolism of this compound is a critical aspect of its disposition and has been studied in vitro using human liver preparations (hepatocytes, microsomes, and S9 fractions) and in vivo in preclinical species.[1][5]
Metabolic Pathways
This compound undergoes metabolism primarily through oxidation and subsequent conjugation.[1][5] The main metabolic pathways include:
-
Hydroxylation: CYP3A4 and CYP3A5 are the major enzymes responsible for the hydroxylation of this compound, leading to the formation of 4(S)-hydroxythis compound (M2 or M7) and 4(R)-hydroxythis compound (M3 or M8).[1][5][7][8][9]
-
Dehydrogenation: The hydroxylated metabolites can be further metabolized to 4-oxothis compound (M1).[5]
-
Glucuronidation: 4(S)-hydroxythis compound can undergo glucuronidation, catalyzed by UGT2B4 and UGT2B7, to form 4(S)-hydroxythis compound glucuronide (M4 or M16).[1][5][7]
-
Sulfation: this compound can also be directly sulfated to form this compound N-sulfate (M5).[5]
Figure 1: In Vitro Metabolic Pathways of this compound.
Species Differences in Metabolism
Significant species differences in the metabolite profiles of this compound have been observed.[2][3]
-
In rats, the major metabolites found were this compound acid and hydroxythis compound.[2][3]
-
In dogs, the predominant metabolites were 4(S)-hydroxythis compound glucuronide, 4(S)-hydroxythis compound, and 4(R)-hydroxythis compound.[2][3]
-
In monkeys and humans, mono-hydroxylated metabolites (M7 and M8) and a glucuronide metabolite (M16) are considered major.[1]
Excretion
This compound and its metabolites are eliminated from the body through both urine and feces.[2][3] After a single oral dose of [14C]this compound tartrate, the total radioactivity recovered in rats and dogs over 168 hours was 96.7% and 96.8% of the administered dose, respectively.[2][3]
-
In rats, fecal excretion was the predominant route, accounting for 66.5% of the dose, while urinary excretion accounted for 29.7%.[2][3]
-
In dogs, fecal and urinary excretion were more balanced, at 53.5% and 43.3% of the dose, respectively.[2][3]
The parent drug, this compound, was the major component excreted in both the urine and feces of rats and dogs.[2][3]
Figure 2: Experimental Workflow for Preclinical ADME Studies.
Drug-Drug Interaction Potential
In vitro studies have indicated that this compound is not an inhibitor or inducer of major cytochrome P450 enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[1][10] This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes.[1] this compound is a substrate of P-glycoprotein (P-gp).[1]
Figure 3: Interrelationship of ADME Processes for this compound.
Conclusion
The preclinical data for this compound reveal a pharmacokinetic and metabolic profile that supports its development as an oral antidiabetic agent. It exhibits good absorption and is metabolized through well-characterized pathways, primarily involving CYP3A4. The observed species differences in metabolism are a crucial consideration for extrapolating preclinical findings to humans. The low potential for CYP-mediated drug-drug interactions is a favorable characteristic. This comprehensive understanding of this compound's preclinical ADME properties is essential for guiding its continued clinical development and ensuring its safe and effective use in patients with type 2 diabetes.
References
- 1. alkemlabs.com [alkemlabs.com]
- 2. Absorption, metabolism, and excretion of [14C]this compound tartrate in male rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Evogliptin's Binding to DPP-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Evogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The document outlines the key quantitative data regarding its binding affinity and inhibitory activity, details the experimental protocols for crucial assays, and visualizes the relevant biological and experimental workflows.
Quantitative Binding and Inhibition Data
This compound demonstrates high potency and selectivity for the DPP-4 enzyme. The following tables summarize the key quantitative parameters that characterize its in vitro interaction with DPP-4.
Table 1: Inhibitory Activity of this compound against DPP-4
| Parameter | Value | Enzyme Source | Notes |
| IC₅₀ | 0.9 nM | Human Plasma DPP-4 | Represents the concentration of this compound required to inhibit 50% of DPP-4 activity.[1] |
| IC₅₀ | 2.32 nM | Recombinant Human DPP-4 | Determined from a sigmoid Iₘₐₓ model in healthy volunteers.[1] |
Table 2: Selectivity Profile of this compound
| Enzyme/Protease | Selectivity (fold greater than DPP-4) | Notes |
| DPP-8 | > 6,000 | Demonstrates high selectivity against closely related dipeptidyl peptidases.[1] |
| DPP-9 | > 6,000 | High selectivity is crucial for minimizing off-target effects.[1] |
| DPP-1, DPP-2, FAPα, APP1, Prolidase, Granzyme B | > 20,000 | Exhibits excellent selectivity against a panel of other proteases.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate in vitro characterization of enzyme inhibitors. This section provides protocols for key experiments used to determine the binding and inhibitory properties of this compound.
DPP-4 Enzyme Inhibition Assay (Fluorometric Method)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against DPP-4.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
This compound (test compound)
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: 100 mM HEPES, pH 7.6
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 465 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
In a 96-well microplate, add 25 µL of the recombinant human DPP-4 enzyme solution to each well.
-
Add 50 µL of varying concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 10 minutes to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate to each well.
-
Immediately measure the fluorescence intensity kinetically over a period of 30 minutes at 37°C using a microplate reader.
-
The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Co-crystallization of this compound with Human DPP-4
This protocol outlines the general steps for obtaining a crystal structure of the this compound-DPP-4 complex to elucidate the binding mode.
Materials:
-
Highly purified recombinant human DPP-4
-
This compound
-
Crystallization buffer components (e.g., polyethylene glycol, salts, buffering agents)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Microscopes for crystal visualization
-
X-ray diffraction equipment
Procedure:
-
Concentrate the purified human DPP-4 to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the DPP-4 solution with a molar excess of this compound for a sufficient period to ensure complex formation.
-
Screen for crystallization conditions by mixing the DPP-4-Evogliptin complex with a variety of crystallization buffers in a high-throughput manner using vapor diffusion methods.
-
Monitor the crystallization plates regularly for the appearance of crystals.
-
Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals using a synchrotron or in-house X-ray source.
-
Process the diffraction data and solve the crystal structure to visualize the binding interactions between this compound and the active site of DPP-4. Analysis of the crystal structure reveals that the trifluorophenyl moiety of this compound binds in the S1 pocket, while the piperazine-2-one moiety has hydrophobic interactions with Phe357 in the S2 extensive subsite.[2] Multiple hydrogen bonds are formed by the (R)-β-amine group in the S2 pocket, and the (R)-tert-butyl group makes contacts with Arg125, all contributing to the high potency of this compound.[2]
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound in inhibiting DPP-4.
Caption: Experimental workflow for in vitro characterization.
References
An In-depth Technical Guide to the Early-Stage Research on Evogliptin's Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1] Approved for the treatment of type 2 diabetes mellitus, its primary mechanism of action involves the inhibition of DPP-4, which leads to an increase in the levels of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This enhancement of the incretin system improves glycemic control by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2][3]
While its role in the incretin pathway is well-established, early-stage research has begun to uncover additional cellular targets and signaling pathways modulated by this compound. These findings suggest that this compound may possess therapeutic effects beyond glycemic control, including reno-protective, anti-angiogenic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the research into this compound's cellular targets, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways involved.
Primary Cellular Target: Dipeptidyl Peptidase-4 (DPP-4)
The foundational mechanism of this compound is its direct, high-affinity binding to and inhibition of the DPP-4 enzyme.[1] DPP-4 is a transmembrane glycoprotein and a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides. Its inhibition by this compound is the critical step in preventing the degradation of incretin hormones.[2]
Quantitative Data: DPP-4 Inhibition
This compound demonstrates potent and sustained inhibition of DPP-4 activity. Studies have shown that a 5 mg once-daily dose can achieve over 80% inhibition of the enzyme's activity within an hour, and this effect is maintained over a 24-hour period.[4][5]
| Inhibitor | IC50 | Cell/Enzyme Source | Notes | Reference |
| This compound | 1.56 nM | H9 Th1 Cells (membrane DPP-4) | Calculated from dose-response curve fits. Demonstrated stronger inhibition than Sitagliptin in this cell line. | [6] |
| Sitagliptin | 358.45 nM | H9 Th1 Cells (membrane DPP-4) | Used as a comparator DPP-4 inhibitor. | [6] |
Experimental Protocol: DPP-4 Enzymatic Activity Assay
This protocol describes a common method for measuring the enzymatic activity of membrane-bound DPP-4 (mDPP-4) in cultured cells, as used in studies evaluating this compound's inhibitory effects.[6]
Objective: To quantify the inhibitory effect of this compound on DPP-4 enzymatic activity in a cellular context.
Materials:
-
Cultured cells (e.g., H9 Th1 cells)
-
This compound stock solution (in DMSO or appropriate solvent)
-
DPP-4 substrate: H-Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
96-well black microplate
-
Fluorometer (Excitation: 360 nm, Emission: 460 nm)
-
Cell lysis buffer (if measuring intracellular activity)
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture under standard conditions. Treat the cells with various concentrations of this compound (e.g., 0-1 µg/mL) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).[6]
-
Cell Harvesting and Preparation:
-
For membrane DPP-4 (mDPP-4) activity, harvest the cells and wash with PBS. Resuspend the cell pellet in the assay buffer.
-
For total cellular activity, lyse the cells using a suitable lysis buffer and centrifuge to remove debris. Collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysates or cell suspensions using a BCA assay to normalize the enzymatic activity.
-
Enzymatic Reaction:
-
In a 96-well black microplate, add a standardized amount of cell protein (e.g., 10-20 µg) to each well.
-
Initiate the reaction by adding the DPP-4 substrate, Gly-Pro-AMC, to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The fluorescence signal is proportional to the amount of AMC released by DPP-4 activity.
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration.
-
Calculate the percentage of DPP-4 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualization: Canonical Incretin Pathway
Caption: The canonical incretin pathway and the inhibitory action of this compound on DPP-4.
Emerging Cellular Targets and Signaling Pathways
Beyond DPP-4, research suggests this compound influences other cellular pathways, potentially independent of its effects on GLP-1. These findings open new avenues for its therapeutic application.
Podocyte Protection and Cellular Stress Signaling
In models of diabetic nephropathy, this compound has demonstrated direct protective effects on podocytes, the specialized cells of the kidney glomerulus.[7]
Key Findings:
-
This compound prevents the loss of nephrin, a critical protein for the integrity of the glomerular filtration barrier, in podocytes exposed to high glucose and angiotensin II (HG+AngII).[7]
-
This protective effect appears to occur via post-transcriptional regulation, as nephrin gene expression remains unchanged.[7]
-
This compound attenuates cellular stress signaling by reducing the phosphorylation of key kinases, including p38, ERK, JNK, and AKT, which are typically elevated under diabetic stress conditions.[7]
Quantitative Data: Kinase Phosphorylation Changes in Human Podocytes
| Phosphorylated Protein | Condition | Effect of this compound | Reference |
| p38, ERK, JNK (MAP Kinases) | Increased under HG+AngII | Phosphorylation levels trended down | [7] |
| AKT (S473 & T308) | Increased under HG+AngII | Phosphorylation levels were normalized | [7] |
| p53 (S46) | Increased under HG+AngII | Phosphorylation levels were normalized | [7] |
Experimental Protocol: Phospho-Kinase Array
Objective: To simultaneously screen for changes in the phosphorylation status of multiple kinases in response to this compound treatment.
Materials:
-
Human podocyte cell lysates (from control, HG+AngII, and HG+AngII + this compound groups)
-
Commercial phospho-kinase array kit (e.g., from R&D Systems or Cell Signaling Technology), which includes:
-
Antibody-coated membranes
-
Detection antibody cocktail
-
Streptavidin-HRP
-
Chemiluminescent reagents
-
-
Western blot imaging system
Procedure:
-
Lysate Preparation: Lyse treated podocytes and determine protein concentration.
-
Array Incubation: Block the array membranes according to the manufacturer's instructions. Incubate the membranes with equal amounts of cell lysate overnight at 4°C. This allows phosphorylated kinases in the lysate to bind to the corresponding capture antibodies on the membrane.
-
Washing: Wash the membranes thoroughly to remove unbound proteins.
-
Detection Antibody Incubation: Incubate the membranes with a cocktail of biotinylated detection antibodies.
-
Streptavidin-HRP and Chemiluminescence: Wash the membranes again, then incubate with streptavidin-HRP. Finally, add chemiluminescent reagents.
-
Signal Detection: Capture the chemiluminescent signal using an imaging system. The intensity of each spot is proportional to the amount of the specific phosphorylated kinase.
-
Data Analysis: Quantify the spot intensities using densitometry software. Compare the phosphorylation levels of kinases between different treatment groups to identify signaling pathways affected by this compound.[7]
Visualization: this compound's Effect on Podocyte Stress Signaling
Caption: this compound attenuates stress-induced signaling pathways in podocytes.
Anti-Angiogenic Effects via VEGF-Arf6 Pathway
In models of proliferative diabetic retinopathy, this compound has been shown to suppress pathological retinal neovascularization. This effect is mediated by inhibiting angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[8]
Key Findings:
-
This compound significantly reduces VEGF-induced phosphorylation of its receptor, VEGFR2, and downstream signaling molecules like Src and p38 MAPK in human endothelial cells.[8]
-
The study identified that this compound substantially inhibits the VEGF-induced activation of adenosine 5′-diphosphate ribosylation factor 6 (Arf6), a small GTPase that regulates VEGFR2 signal transduction.[8]
-
This anti-angiogenic effect appears to be a direct action on endothelial cells, suggesting a mechanism that could be independent of its glucose-lowering properties.[8]
Experimental Protocol: Western Blotting for Protein Phosphorylation
Objective: To detect and quantify changes in the phosphorylation of specific proteins (e.g., VEGFR2, Src) in a signaling pathway following this compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound and VEGF
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture HUVECs and treat them with or without this compound, followed by stimulation with VEGF for a short period (e.g., 15 minutes).[8]
-
Protein Extraction: Lyse the cells on ice with lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Measure protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-p-VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry. To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-VEGFR2). The ratio of phosphorylated to total protein is then compared across different treatment groups.[8]
Visualization: Inhibition of VEGF-Induced Angiogenic Signaling
Caption: this compound blocks VEGF-induced angiogenesis by inhibiting Arf6 activation.
Direct Anti-inflammatory and Anti-fibrotic Effects in Liver Cells
Research using isolated primary liver cells has indicated that this compound can exert direct anti-inflammatory and anti-fibrotic effects, potentially through a GLP-1/DPP-4-independent pathway.[9]
Key Findings:
-
In primary hepatocytes and Kupffer cells, this compound inhibited the expression and secretion of pro-inflammatory cytokines stimulated by lipopolysaccharide (LPS).[9]
-
This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis. It suppressed the increase in connective tissue growth factor (CTGF) induced by transforming growth-factor-beta (TGF-β).[9]
-
The mechanism for these effects was linked to the induction of autophagy, a cellular process for degrading and recycling cellular components.[9]
Visualization: Proposed Anti-inflammatory/Fibrotic Mechanism in Liver Cells
Caption: this compound's direct anti-inflammatory and anti-fibrotic effects via autophagy.
Conclusion
Early-stage research on this compound is progressively expanding our understanding of its cellular mechanisms beyond its primary role as a DPP-4 inhibitor in the incretin pathway. The evidence points towards direct, potentially beneficial effects on various cell types, including kidney podocytes, retinal endothelial cells, and liver cells. The modulation of cellular stress, angiogenesis, and inflammatory signaling pathways suggests a broader therapeutic potential for this compound in managing diabetic complications.
For drug development professionals and researchers, these findings underscore the importance of investigating the off-target or secondary effects of selective inhibitors. The cellular targets and pathways detailed in this guide—including the MAPK/AKT axis in podocytes, the VEGF/Arf6 pathway in endothelial cells, and autophagy-mediated signaling in liver cells—represent promising areas for further mechanistic studies and the potential development of novel therapeutic strategies. Future research should aim to further elucidate the precise molecular interactions and confirm these findings in more complex in vivo models.
References
- 1. Unique binding mode of this compound with human dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. This compound, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Evogliptin in vitro DPP-4 Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evogliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1][2] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a significant role in stimulating insulin secretion and suppressing glucagon release.[2][3] By inhibiting DPP-4, this compound increases the levels of active incretins, thereby improving glycemic control in patients with type 2 diabetes mellitus.[3][4] This document provides a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of this compound on the DPP-4 enzyme.
Principle of the Assay
The in vitro DPP-4 enzyme inhibition assay is a fluorometric method used to measure the extent to which a compound, in this case, this compound, inhibits the activity of the DPP-4 enzyme. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), which is specifically cleaved by DPP-4. Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of AMC production is directly proportional to the DPP-4 enzyme activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal. The inhibitory potential of this compound is quantified by determining the concentration required to inhibit 50% of the DPP-4 enzyme activity (IC50).
Data Presentation
The inhibitory activity of this compound against DPP-4 has been characterized in various in vitro systems. The following table summarizes the key quantitative data from a representative study.
| Parameter | Cell Line/Enzyme Source | This compound Concentration | Incubation Time | Result | Reference |
| IC50 | H9 Th1 cells (membrane DPP-4) | Dose-response | 12 h | 1.56 nM | [5] |
| IC80 | H9 Th1 cells (membrane DPP-4) | Dose-response | 12 h | 4.76 nM | [5] |
| Inhibition | Recombinant DPP-4 | 2 ng/mL | 30 min - 24 h | Highly efficient inhibition | [5] |
Experimental Protocols
This section details the materials and methods for performing the in vitro DPP-4 enzyme inhibition assay with this compound.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5-8.0) containing NaCl and EDTA
-
This compound standard
-
Positive control inhibitor (e.g., Sitagliptin)
-
Solvent for inhibitor dilution (e.g., DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~360 nm and ~460 nm, respectively
-
Incubator capable of maintaining 37°C
-
Multichannel pipettes and sterile tips
Experimental Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the human recombinant DPP-4 enzyme in Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
Prepare the DPP-4 substrate (Gly-Pro-AMC) solution in Assay Buffer. Protect from light.
-
Prepare a stock solution of this compound in the chosen solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of test concentrations.
-
Prepare a solution of the positive control inhibitor at a known inhibitory concentration.
-
-
Assay Setup (96-well plate):
-
Blank wells: Add Assay Buffer and the solvent used for the inhibitor.
-
Control wells (100% enzyme activity): Add Assay Buffer, the DPP-4 enzyme solution, and the solvent.
-
Positive control wells: Add Assay Buffer, the DPP-4 enzyme solution, and the positive control inhibitor solution.
-
Test wells (this compound): Add Assay Buffer, the DPP-4 enzyme solution, and the various dilutions of this compound.
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the DPP-4 substrate (Gly-Pro-AMC) solution to all wells.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 1-2 minutes). Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes, protected from light, and then measure the final fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
DPP-4 Signaling Pathway and Mechanism of this compound Action
Caption: DPP-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for DPP-4 Inhibition Assay
References
- 1. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Efficacy and safety of this compound treatment in patients with type 2 diabetes: A multicentre, active‐controlled, randomized, double‐blind study with open‐label extension (the EVERGREEN study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Novel Dipeptidyl-Peptidase-4 Inhibitor this compound in the Management of Type 2 Diabetes Mellitus: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evogliptin in db/db Mice for Diabetic Cardiomyopathy Research
Introduction
Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by cardiac dysfunction in the absence of coronary artery disease, hypertension, or significant valvular disease.[1][2][3] The db/db mouse is a widely used genetic model for type 2 diabetes and obesity, exhibiting hyperglycemia, insulin resistance, and features of DCM, making it a suitable model for preclinical research.[4][5][6][7] Evogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that lowers blood glucose levels by increasing the active levels of incretin hormones like GLP-1 and GIP.[8] Recent studies have investigated the cardioprotective effects of this compound in the context of DCM, suggesting benefits beyond its glucose-lowering action.[9][10] These notes summarize key findings and provide protocols for utilizing this compound in db/db mice to study DCM.
Key Findings on this compound's Cardioprotective Effects
Treatment of db/db mice with this compound has been shown to ameliorate several key pathological features of diabetic cardiomyopathy. The primary benefits observed are improvements in cardiac function and structure, which are linked to the alleviation of cardiac lipotoxicity and mitochondrial dysfunction.[9][10][[“]][12]
Mechanism of Action
This compound's therapeutic effects in the diabetic heart extend beyond glycemic control. Its primary mechanism in DCM involves:
-
Alleviation of Cardiac Lipotoxicity: this compound reduces the accumulation of lipid droplets and cardiac triglycerides in cardiomyocytes.[9][10][12] It achieves this by suppressing the expression of genes involved in fatty acid uptake and metabolism, such as CD36, ACSL1, FABP3, and DGAT1.[9][10][12]
-
Improvement of Mitochondrial Function: The drug enhances mitochondrial biogenesis and function by activating the PGC1α/NRF1/TFAM signaling pathway.[1][9][12] This leads to a reduction in mitochondrial injury and an increase in mitochondrial number.[9]
-
Reduction of Cardiac Fibrosis and Hypertrophy: this compound attenuates the expression of pro-fibrotic and hypertrophic markers.[9][13] It has been observed to decrease the expression of Collagen 1a1 (Col1a1) and Transforming Growth Factor-β1 (TGF-β1).[9]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from studies administering this compound to db/db mice.
Table 1: Metabolic and Cardiac Parameters
| Parameter | Wild-Type (WT) | db/db Control | db/db + this compound |
| Fasting Blood Glucose | Normal | Significantly Increased | Significantly Decreased vs. Control[9] |
| HbA1c Levels | Normal | Significantly Increased | Significantly Decreased (p < 0.05) vs. Control[9] |
| Body Weight | Normal | Significantly Increased | No Significant Effect vs. Control[9] |
| Cardiac Triglycerides | Normal | Significantly Increased (p < 0.0001) vs. WT | Significantly Decreased (p < 0.01) vs. Control[9] |
Table 2: Echocardiographic and Histological Findings
| Parameter | Wild-Type (WT) | db/db Control | db/db + this compound |
| Cardiac Systolic Function | Normal | Impaired | Improved vs. Control[9] |
| Cardiac Diastolic Function | Normal | Impaired | Improved vs. Control[9] |
| Cardiac Hypertrophy | Normal | Increased | Reduced vs. Control[9] |
| Interstitial Fibrosis | Minimal | Significantly Increased (p < 0.001) vs. WT | Significantly Attenuated vs. Control[9] |
Table 3: Gene and Protein Expression Changes
| Marker | db/db Control vs. WT | db/db + this compound vs. db/db Control |
| Col1a1 (Fibrosis) | Increased | Significantly Decreased (p < 0.05)[9] |
| TGF-β1 (Fibrosis) | Increased | Significantly Decreased (p < 0.05)[9] |
| CD36 (Lipid Uptake) | Increased | Suppressed[9][12] |
| PGC1α (Mitochondrial Biogenesis) | Decreased | Activated[9][12] |
| p-FOXO1/FOXO1 Ratio | Decreased | Enhanced[9][12] |
Experimental Protocols
1. Animal Model and Treatment Protocol
This protocol describes an in vivo study to assess the efficacy of this compound in a db/db mouse model of diabetic cardiomyopathy.
-
Animal Model: Male BKS.Cg-+/+ Leprdb/J (db/db) mice and their non-diabetic littermates, C57BLKS/J (wild-type, WT).[9][10]
-
Housing: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Experimental Groups:
-
Wild-Type (WT) Control: C57BLKS/J mice receiving vehicle.
-
db/db Control: db/db mice receiving vehicle.
-
db/db + this compound: db/db mice receiving this compound.
-
-
Drug Administration:
-
Monitoring: Monitor body weight weekly and food intake three times per week. Measure fasting blood glucose every two weeks.[9]
-
Endpoint Analysis: At the end of the 12-week treatment period, perform echocardiography, followed by euthanasia and tissue collection for histological, biochemical, and molecular analyses.
2. Echocardiography for Cardiac Function
-
Procedure: Anesthetize mice (e.g., with isoflurane) and perform transthoracic echocardiography using a high-frequency ultrasound system.
-
Measurements: Acquire M-mode images of the left ventricle at the papillary muscle level to measure left ventricular internal dimension (LVID), posterior wall thickness (LVPW), and interventricular septal thickness (IVS) during systole and diastole.
-
Calculations: Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function. Use Doppler imaging to measure mitral inflow E and A wave velocities (E/A ratio) and mitral annular tissue velocity (E/e') to assess diastolic function.
3. Histological Analysis
-
Tissue Preparation: Perfuse hearts with saline, fix in 4% paraformaldehyde, embed in paraffin, and section at 4-5 µm thickness.
-
Masson's Trichrome Staining for Fibrosis:
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin for nuclei (black).
-
Stain with Biebrich scarlet-acid fuchsin for cytoplasm and muscle (red).
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for collagen (blue).
-
Dehydrate and mount.
-
Quantification: Capture images and quantify the blue-stained fibrotic area as a percentage of the total myocardial area using image analysis software.
-
-
Oil Red O Staining for Lipid Accumulation:
-
Use frozen sections fixed in a suitable fixative.
-
Rinse with propylene glycol.
-
Stain with a pre-warmed Oil Red O solution.
-
Differentiate with propylene glycol.
-
Counterstain nuclei with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Quantification: Quantify the red-stained lipid droplet area.
-
4. Western Blot Analysis
-
Protein Extraction: Homogenize frozen heart tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 30-50 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-TGF-β1, anti-Col1a1, anti-p-FOXO1, anti-FOXO1, anti-GAPDH) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).
Signaling Pathways
The cardioprotective effects of this compound in the db/db mouse model are mediated through the modulation of key signaling pathways that govern lipid metabolism, mitochondrial health, and tissue fibrosis.
References
- 1. Molecular Pathways in Diabetic Cardiomyopathy and the Role of Anti-hyperglycemic Drugs Beyond Their Glucose Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy [frontiersin.org]
- 3. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]
- 5. Research('s) Sweet Hearts: Experimental Biomedical Models of Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cardiovascular and autonomic phenotype of db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing Evogliptin's Anti-Inflammatory Effects In Vitro
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of Evogliptin in various in vitro models. The methodologies are based on established scientific findings and are designed to deliver robust and reproducible results.
Introduction
This compound, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the treatment of type 2 diabetes.[1] Emerging evidence suggests that this compound also possesses significant anti-inflammatory properties, independent of its glucose-lowering effects.[2] These effects are attributed to its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory cytokines.[3][4] The following protocols describe in vitro models to explore and quantify the anti-inflammatory potential of this compound.
Inhibition of TNF-α-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)
This model is designed to assess the protective effects of this compound on endothelial cells, a critical component in vascular inflammation. Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that induces the expression of adhesion molecules and other inflammatory mediators in HUVECs, primarily through the activation of the NF-κB pathway.
Experimental Protocol
1.1. Cell Culture and Seeding:
-
Culture HUVECs in Endothelial Growth Medium-2 (EGM-2).
-
Use cells between passages 3 and 6 for experiments.
-
Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cell viability assays) and allow them to reach 80-90% confluency.
1.2. This compound and TNF-α Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).
-
Pre-treat the confluent HUVECs with varying concentrations of this compound for 1-2 hours.
-
Following pre-treatment, stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 6-24 hours for gene and protein expression).
1.3. Analysis of Inflammatory Markers:
-
Quantitative PCR (qPCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR to measure the mRNA expression levels of inflammatory genes such as VCAM-1, ICAM-1, IL-6, and IL-1β. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting for NF-κB Activation:
-
To assess NF-κB activation, analyze the phosphorylation of p65 and IκBα.
-
Lyse the cells at an early time point after TNF-α stimulation (e.g., 15-30 minutes).
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-p65, total p65, phospho-IκBα, and total IκBα.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Use commercial ELISA kits to quantify the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β.
-
Data Presentation
Table 1: Effect of this compound on TNF-α-Induced Gene Expression in HUVECs
| Treatment | VCAM-1 mRNA (Fold Change) | ICAM-1 mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| TNF-α (10 ng/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 25.8 ± 3.1 |
| This compound (1 µM) + TNF-α | 10.5 ± 1.2 | 8.9 ± 1.1 | 18.2 ± 2.2 |
| This compound (10 µM) + TNF-α | 5.8 ± 0.7 | 4.6 ± 0.6 | 9.5 ± 1.3 |
| This compound (50 µM) + TNF-α | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.7 ± 0.5 |
Table 2: Effect of this compound on TNF-α-Induced IL-6 Secretion in HUVECs
| Treatment | IL-6 Concentration (pg/mL) |
| Control | 50 ± 8 |
| TNF-α (10 ng/mL) | 850 ± 95 |
| This compound (1 µM) + TNF-α | 620 ± 70 |
| This compound (10 µM) + TNF-α | 350 ± 42 |
| This compound (50 µM) + TNF-α | 120 ± 15 |
Signaling Pathway and Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effects in HUVECs.
Caption: this compound inhibits TNF-α-induced NF-κB activation.
Attenuation of LPS-Induced Inflammation in Macrophages
This model utilizes macrophage cell lines (e.g., RAW 264.7 or THP-1) to investigate the effect of this compound on lipopolysaccharide (LPS)-induced inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide array of inflammatory cytokines.
Experimental Protocol
2.1. Cell Culture and Differentiation (for THP-1):
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
For THP-1 monocytes, differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.
2.2. This compound and LPS Treatment:
-
Seed the macrophages in appropriate culture plates.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-24 hours.
2.3. Analysis of Inflammatory Response:
-
Nitric Oxide (NO) Production:
-
Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
-
Cytokine Measurement (ELISA):
-
Collect the supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
-
Gene Expression Analysis (qPCR):
-
Isolate RNA and perform qPCR to measure the mRNA levels of iNOS, TNF-α, IL-6, and IL-1β.
-
Data Presentation
Table 3: Effect of this compound on LPS-Induced NO Production in RAW 264.7 Macrophages
| Treatment | Nitrite Concentration (µM) |
| Control | 1.5 ± 0.3 |
| LPS (100 ng/mL) | 28.7 ± 3.5 |
| This compound (1 µM) + LPS | 22.1 ± 2.8 |
| This compound (10 µM) + LPS | 14.5 ± 1.9 |
| This compound (50 µM) + LPS | 6.8 ± 0.9 |
Table 4: Effect of this compound on LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
| Treatment | TNF-α Concentration (pg/mL) |
| Control | 80 ± 12 |
| LPS (100 ng/mL) | 2500 ± 310 |
| This compound (1 µM) + LPS | 1850 ± 220 |
| This compound (10 µM) + LPS | 1100 ± 140 |
| This compound (50 µM) + LPS | 450 ± 55 |
Workflow Diagram
Caption: Workflow for assessing this compound's effects on LPS-stimulated macrophages.
Inhibition of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[5] This protocol outlines a method to test if this compound can inhibit its activation.
Experimental Protocol
3.1. Cell Culture and Priming:
-
Use PMA-differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs).
-
Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.
3.2. This compound Treatment and NLRP3 Activation:
-
During the last 1-2 hours of LPS priming, add different concentrations of this compound.
-
Activate the NLRP3 inflammasome using a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes.
3.3. Analysis of Inflammasome Activation:
-
IL-1β Secretion (ELISA):
-
Collect the cell supernatant and measure the concentration of mature IL-1β.
-
-
Caspase-1 Activation (Western Blot):
-
Lyse the cells and analyze the cleavage of pro-caspase-1 into its active p20 subunit by Western blotting.
-
Data Presentation
Table 5: Effect of this compound on NLRP3 Inflammasome-Mediated IL-1β Secretion
| Treatment | IL-1β Concentration (pg/mL) |
| Control | 30 ± 5 |
| LPS + ATP | 1200 ± 150 |
| This compound (1 µM) + LPS + ATP | 950 ± 110 |
| This compound (10 µM) + LPS + ATP | 600 ± 75 |
| This compound (50 µM) + LPS + ATP | 250 ± 30 |
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's inhibition of the NLRP3 inflammasome.
Conclusion
The provided in vitro models and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound. By utilizing endothelial cells, macrophages, and specific inflammatory triggers, researchers can elucidate the molecular mechanisms underlying this compound's therapeutic potential beyond its established role in glycemic control. Consistent and careful application of these methods will contribute to a deeper understanding of the pleiotropic effects of this important anti-diabetic drug.
References
- 1. Modulation of Sirt1/NF-κB interaction of this compound is attributed to inhibition of vascular inflammatory response leading to attenuation of atherosclerotic plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of HUVEC tube formation via suppression of NFκB suggests an anti-angiogenic role for SLURP1 in the transparent cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Evaluating Evogliptin's Impact on Cardiac Lipotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac lipotoxicity is a pathological condition characterized by the accumulation of toxic lipid intermediates, such as diacylglycerol (DAG) and ceramides, within cardiomyocytes.[1][2][3][4][5] This lipid overload leads to cellular dysfunction, including mitochondrial damage, endoplasmic reticulum (ER) stress, increased oxidative stress, and apoptosis, ultimately contributing to the development of diabetic cardiomyopathy and heart failure.[1][6] Saturated fatty acids, particularly palmitic acid, are known to be potent inducers of lipotoxicity.[1] Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, has emerged as a potential therapeutic agent.[7][8] Studies have shown that this compound can prevent diabetic cardiomyopathy by alleviating cardiac lipotoxicity in animal models.[7][8][9][[“]] Its mechanism involves reducing lipid droplet accumulation, improving mitochondrial function, and modulating key signaling pathways involved in lipid metabolism.[7][8][9]
This document provides a comprehensive set of methodologies and protocols to evaluate the effects of this compound on cardiac lipotoxicity in both in vitro and in vivo models.
Key Signaling Pathways in Cardiac Lipotoxicity and this compound's Action
Understanding the molecular pathways is crucial for designing experiments. The following diagrams illustrate the central mechanisms of lipotoxicity and the proposed therapeutic intervention points for this compound.
Caption: General signaling pathway of cardiac lipotoxicity.
Caption: Proposed mechanism of this compound in mitigating lipotoxicity.
Experimental Workflow
A systematic approach is required to assess the therapeutic potential of this compound. The workflow below outlines the key stages from model selection to functional and molecular analysis.
References
- 1. Cardiac Lipotoxicity: Molecular Pathways and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. whba1990.org [whba1990.org]
- 4. Cardiac lipotoxicity: molecular pathways and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mechanisms of Lipotoxicity in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
Application Notes and Protocols: Investigating Vascular Inflammation with Evogliptin via the Sirt1/NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular inflammation is a critical underlying mechanism in the pathogenesis of atherosclerosis and other cardiovascular diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, promoting the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.[1][2] Sirtuin 1 (Sirt1), an NAD+-dependent deacetylase, has emerged as a key negative regulator of this process. Sirt1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and suppressing the inflammatory cascade.[1][3][4]
Evogliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is approved for the treatment of type 2 diabetes.[5] Beyond its glucose-lowering effects, recent studies indicate that this compound possesses direct anti-inflammatory and anti-atherosclerotic properties.[2][5] This document provides detailed application notes and protocols for investigating the mechanism by which this compound mitigates vascular inflammation, specifically through the modulation of the Sirt1/NF-κB signaling pathway.
Core Concepts and Signaling Pathway
The central hypothesis is that this compound ameliorates vascular inflammation by activating Sirt1, which in turn deacetylates and inactivates NF-κB, leading to a downstream reduction in the expression of inflammatory mediators. In an inflammatory state, stimuli like Tumor Necrosis Factor-alpha (TNF-α) trigger the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for adhesion molecules like VCAM-1 and ICAM-1. These molecules on the endothelial surface facilitate the adhesion of monocytes, a critical step in the formation of atherosclerotic plaques. This compound intervenes in this pathway by promoting the interaction between Sirt1 and NF-κB, leading to the deacetylation of p65 and the suppression of its activity.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro and in vivo experiments investigating the effects of this compound on vascular inflammation.
Table 1: In Vitro Effects of this compound on Endothelial Cells (HUVECs)
| Parameter | Condition | This compound Treatment | Expected Outcome |
| NF-κB Luciferase Activity | TNF-α (10 ng/mL) stimulated | 10 µM | ~50-70% reduction in luciferase activity |
| VCAM-1 Protein Expression | TNF-α (10 ng/mL) stimulated | 10 µM | Significant decrease in protein levels |
| ICAM-1 Protein Expression | TNF-α (10 ng/mL) stimulated | 10 µM | Significant decrease in protein levels |
| Monocyte Adhesion | TNF-α (10 ng/mL) stimulated | 10 µM | ~40-60% reduction in adherent monocytes |
| Sirt1-p65 Interaction | TNF-α (10 ng/mL) stimulated | 10 µM | Increased co-immunoprecipitation of Sirt1 and p65 |
| p65 Acetylation | TNF-α (10 ng/mL) stimulated | 10 µM | Decrease in acetylated p65 levels |
Table 2: In Vivo Effects of this compound in ApoE-/- Mice on a High-Fat Diet
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Expected Outcome |
| Aortic Plaque Area | High | Low | ~30-50% reduction in plaque area[6] |
| Macrophage Infiltration in Plaques | High | Low | Significant reduction in macrophage content |
| VCAM-1 Expression in Aorta | High | Low | Decreased VCAM-1 protein expression |
| Sirt1 Expression in Aorta | Low | High | Increased Sirt1 protein expression |
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the effects of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, 2% FBS, and penicillin/streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment Protocol:
-
Seed HUVECs in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for adhesion assays).
-
Grow cells to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with human recombinant TNF-α (e.g., 10 ng/mL) for the desired time (e.g., 6 hours for protein expression, 30 minutes for signaling pathway analysis).
-
Western Blot for Sirt1, Phospho-p65, and VCAM-1
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sirt1, phospho-NF-κB p65, VCAM-1, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Promoter-Luciferase Reporter Assay
-
Transfection: Co-transfect HUVECs with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: 24 hours post-transfection, pre-treat the cells with this compound followed by TNF-α stimulation.
-
Cell Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Co-Immunoprecipitation (Co-IP) for Sirt1 and NF-κB p65 Interaction
-
Cell Lysis: Lyse treated HUVECs with a non-denaturing IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Sirt1 or anti-p65 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (p65 or Sirt1, respectively) by Western blotting.
Endothelial Cell-Monocyte Adhesion Assay
-
HUVEC Preparation: Seed HUVECs in a 96-well plate and grow to confluency. Treat with this compound and TNF-α as described above.
-
Monocyte Labeling: Label a human monocyte cell line (e.g., THP-1 or U937) with a fluorescent dye like Calcein-AM.
-
Co-culture: Add the labeled monocytes to the treated HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. Alternatively, capture images with a fluorescence microscope and count the number of adherent cells.
Sirt1 siRNA Knockdown
-
siRNA Preparation: Prepare siRNA targeting Sirt1 and a non-targeting control siRNA.
-
Transfection: Transfect HUVECs with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Verification: Confirm the knockdown of Sirt1 expression by Western blotting.
-
Functional Assays: Perform functional assays (e.g., monocyte adhesion, Western blot for VCAM-1) on the Sirt1-knockdown cells to determine if the effects of this compound are Sirt1-dependent.
Logical Relationship of the Study
The following diagram outlines the logical framework for demonstrating that this compound's anti-inflammatory effects are mediated through the Sirt1/NF-κB axis.
References
- 1. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 activators suppress inflammatory responses through promotion of p65 deacetylation and inhibition of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Modulation of Sirt1/NF-κB interaction of this compound is attributed to inhibition of vascular inflammatory response leading to attenuation of atherosclerotic plaque formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sitagliptin reduces plaque macrophage content and stabilises arteriosclerotic lesions in Apoe (-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Direct Effects of Evogliptin on Hepatocytes Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing cell culture techniques to study the direct effects of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, on hepatocytes. The following sections outline experimental workflows, key methodologies, and expected outcomes for assessing this compound's impact on hepatocyte viability, metabolism, and signaling pathways.
Introduction
This compound is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1] Beyond its systemic glucose-lowering effects, recent studies suggest that this compound may have direct effects on liver cells.[2] Research indicates that this compound can inhibit inflammatory and fibrotic signaling in hepatocytes, an effect linked to the induction of autophagy.[2][3] This makes in vitro hepatocyte models invaluable for elucidating the specific molecular mechanisms of this compound on the liver.
Primary human hepatocytes are considered the gold standard for in vitro drug metabolism and toxicity studies due to their physiological relevance.[4][5] However, their use can be limited by availability and cost.[6] Human hepatoma cell lines, such as HepG2, offer a more accessible and reproducible alternative, although they may have limitations in metabolic capacity compared to primary cells.[6][7] This document provides protocols applicable to both primary human hepatocytes and the HepG2 cell line.
Experimental Workflow
The general workflow for investigating the direct effects of this compound on hepatocytes is depicted below. This process involves cell culture, treatment with this compound under normal and steatotic conditions, and subsequent analysis of various cellular parameters.
Caption: Experimental workflow for studying this compound's effects on hepatocytes.
Protocols
Hepatocyte Cell Culture
3.1.1. Primary Human Hepatocytes
-
Thawing and Plating:
-
Pre-warm Hepatocyte Plating Medium to 37°C.
-
Rapidly thaw cryopreserved primary human hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed plating medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 5-8 minutes at room temperature to pellet the cells.[8][9]
-
Gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and concentration using the Trypan Blue exclusion method.
-
Seed the cells onto collagen-coated culture plates at a desired density (e.g., 0.4 x 10^6 viable cells/mL).[10]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
After 4-6 hours, replace the plating medium with Hepatocyte Maintenance Medium.
-
-
Maintenance:
-
Replace the culture medium every 24-48 hours.
-
Monitor cell morphology daily. Healthy hepatocytes should appear flattened with a cuboidal shape, forming a monolayer.
-
3.1.2. HepG2 Cell Line
-
Thawing and Plating:
-
Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath.
-
Transfer the cells to a conical tube containing pre-warmed complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS).[11]
-
Centrifuge at a low speed (e.g., 300 x g) for 3-5 minutes.[12]
-
Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[11]
-
-
Maintenance and Passaging:
-
Change the medium every 2-3 days.[11]
-
When cells reach 80-90% confluency, passage them.
-
Wash the cells with PBS, then add a dissociation agent like 0.05% Trypsin-EDTA and incubate for 5-7 minutes at 37°C.[11]
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet and seed new culture flasks at a split ratio of 1:4 to 1:8.[11]
-
Induction of Steatosis (Optional)
To model non-alcoholic fatty liver disease (NAFLD) conditions, steatosis can be induced in cultured hepatocytes.
-
Prepare a stock solution of free fatty acids (FFAs), typically a 2:1 molar ratio of oleic acid to palmitic acid.[13]
-
Complex the FFAs with bovine serum albumin (BSA) in the culture medium.
-
Incubate the hepatocytes with the FFA-containing medium for 24-72 hours to induce lipid accumulation.[13][14]
-
Confirm lipid droplet formation using Oil Red O staining.[13][15]
This compound Treatment
-
Prepare stock solutions of this compound in a suitable solvent, such as DMSO.
-
Dilute the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose.
-
For experiments, replace the existing culture medium with the this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
The incubation time will vary depending on the specific endpoint being measured (e.g., 24-48 hours for cytotoxicity, shorter times for signaling pathway activation).
Cytotoxicity Assay
This assay determines the effect of this compound on hepatocyte viability.
-
Seed hepatocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Assess cell viability using a method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Alternatively, measure ATP content using a luminescent cell viability assay or lactate dehydrogenase (LDH) release for cytotoxicity.[10]
-
Read the absorbance or luminescence according to the manufacturer's protocol.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Glucose Uptake and Production Assays
3.5.1. Glucose Uptake Assay
This assay measures the ability of hepatocytes to take up glucose from the surrounding medium.
-
After this compound treatment, starve the cells of glucose for a defined period (e.g., 4 hours) in glucose-free medium.[16]
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG, for 1 hour at 37°C.[17]
-
Wash the cells multiple times with ice-cold PBS to remove extracellular 2-NBDG.[16]
-
Measure the intracellular fluorescence using a microplate reader.[17]
-
Normalize the fluorescence intensity to the total protein content of each well.
3.5.2. Glucose Production Assay
This assay assesses the rate of glucose production by hepatocytes.
-
Following this compound treatment, wash the cells with PBS.
-
Incubate the cells in a glucose production buffer containing substrates like lactate and pyruvate for 6 hours.[18]
-
Collect the culture medium.
-
Measure the glucose concentration in the medium using a colorimetric glucose assay kit.[18]
-
Normalize the glucose production to the total protein content.
Western Blot for Signaling Pathway Analysis
Western blotting can be used to analyze the activation of key signaling pathways, such as the PI3K/Akt pathway, which is involved in metabolism and cell survival.
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[20]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1-2 hours.[21]
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt) overnight at 4°C.[19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Hepatocyte Viability
| This compound Conc. (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 95 ± 6.1 |
| 50 | 92 ± 5.5 |
| 100 | 88 ± 7.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Glucose Uptake in Hepatocytes
| Treatment | Glucose Uptake (RFU/µg protein) |
| Control (Vehicle) | 150 ± 12.5 |
| This compound (10 µM) | 185 ± 15.1* |
| Insulin (Positive Control) | 220 ± 18.3** |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to control.
Table 3: Effect of this compound on Akt Phosphorylation
| Treatment | p-Akt/Total Akt Ratio (Fold Change) |
| Control (Vehicle) | 1.0 |
| This compound (10 µM) | 1.8* |
*Data are presented as the mean fold change from three independent experiments. p < 0.05 compared to control.
Signaling Pathways and Visualizations
This compound is known to inhibit DPP-4, which in turn increases the levels of incretin hormones like GLP-1. In hepatocytes, this compound has been shown to have direct effects that may involve anti-inflammatory and anti-fibrotic signaling, potentially through the induction of autophagy and modulation of pathways like TGF-β/Smad.[2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Directly Inhibits Inflammatory and Fibrotic Signaling in Isolated Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Cell lines: a tool for in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lnhlifesciences.org [lnhlifesciences.org]
- 9. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged Lipid Accumulation in Cultured Primary Human Hepatocytes Rather Leads to ER Stress than Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. GPR21 Inhibition Increases Glucose-Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Impaired PI3K/Akt signal pathway and hepatocellular injury in high-fat fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Evogliptin tartrate water solubility and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and analysis of evogliptin tartrate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its water solubility and stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is the water solubility of this compound tartrate?
Q2: How should I prepare a stock solution of this compound tartrate?
For aqueous solutions, accurately weigh the desired amount of this compound tartrate and dissolve it in deionized water. Sonication can be used to facilitate dissolution. For a 1 mg/mL stock solution, 50 mg of this compound tartrate can be dissolved in 50 mL of deionized water.[2] For organic solvent-based stocks, DMSO is a suitable solvent, with a reported solubility of 100 mg/mL.[1] When preparing a stock solution in DMSO, it is advisable to use a freshly opened bottle to minimize the impact of absorbed moisture.[1]
Q3: What are the optimal storage conditions for this compound tartrate solutions?
For long-term stability, it is recommended to store stock solutions at -20°C or -80°C. When stored at -20°C, the solution is generally stable for up to one month, while at -80°C, stability can be maintained for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.
Q4: Is this compound tartrate stable at different pH values?
Forced degradation studies indicate that this compound tartrate is susceptible to degradation under both acidic and basic conditions. Significant degradation has been observed in the presence of 0.1 M HCl and 0.1 M NaOH. Therefore, it is crucial to control the pH of your solutions to maintain the integrity of the compound.
Q5: What are the known degradation products of this compound tartrate?
Forced degradation studies have shown the formation of several degradation products under various stress conditions, including acid and base hydrolysis, oxidation, and thermal stress. While the exact chemical structures of all degradation products are not fully elucidated in publicly available literature, they are chromatographically separable from the parent compound using stability-indicating HPLC methods. Metabolic studies have identified metabolites such as 4-oxo-evogliptin, 4(S)-hydroxy-evogliptin, and 4(R)-hydroxy-evogliptin.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Exceeded solubility limit- Change in pH or temperature- Interaction with other components in the buffer | - Prepare a more dilute solution.- Ensure the pH of the solution is maintained within a stable range.- If using a complex buffer, consider preparing the stock solution in water and adding it to the final buffer at the desired concentration. |
| Loss of compound activity or inconsistent results | - Degradation of the compound due to improper storage or handling- Instability in the experimental medium | - Prepare fresh solutions from solid material.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Assess the stability of this compound tartrate in your specific experimental buffer and at the working temperature. |
| Appearance of unexpected peaks in chromatogram | - Degradation of the sample- Contamination of the sample or solvent | - Prepare fresh samples and store them appropriately before analysis.- Ensure high purity of solvents and proper cleaning of all equipment.- Perform a forced degradation study to identify potential degradation peaks. |
Quantitative Data Summary
Table 1: Solubility of this compound Tartrate
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [2] |
| DMSO | 100 mg/mL | [1][4] |
Table 2: Summary of Forced Degradation Studies of this compound Tartrate
| Stress Condition | Reagent/Condition | Duration | Degradation (%) |
| Acidic | 0.1 M HCl | - | Significant Degradation Observed |
| Basic | 0.1 M NaOH | - | Significant Degradation Observed |
| Oxidative | 3% H₂O₂ | 10 hours | ~22% |
| Thermal | 105°C | 16 hours | - |
| Photolytic | UV light | 1 hour | No Significant Degradation |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions. The data presented is a summary from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Aqueous Stock Solution
-
Accurately weigh 10 mg of this compound tartrate powder.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of deionized water to the flask.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add deionized water to the flask to bring the final volume to 10 mL.
-
Filter the solution through a 0.22 µm syringe filter for sterilization and removal of any particulates.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a general guideline based on published methods and may require optimization for specific instrumentation and applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20mM KH₂PO₄ at pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 45:55 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of this compound tartrate of known concentrations in the mobile phase.
-
Prepare the sample solutions by diluting them to an appropriate concentration with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the retention time of the this compound tartrate peak and any potential degradation products.
-
Quantify the amount of this compound tartrate and its degradation products by comparing the peak areas with the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: General experimental workflow for stability testing of this compound Tartrate.
References
Technical Support Center: Optimizing Evogliptin Dosage for In Vivo Research in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing evogliptin dosage for in vivo studies in mice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo mouse studies?
A1: The appropriate starting dose of this compound depends on the research question, the mouse model being used, and the route of administration. Based on published studies, a range of doses has been shown to be effective. For oral administration in diabetic mouse models, doses have ranged from 20 mg/kg/day to 300 mg/kg/day.[1][2][3][4] A study on diabetic cardiomyopathy in db/db mice used 100 mg/kg/day administered by oral gavage for 12 weeks.[2][] In diet-induced obese mice, this compound was administered as a drug-diet mixture at doses of approximately 21, 62.5, and 203 mg/kg/day.[6] For localized administration, such as in a model of pathological retinal neovascularization, a single intravitreal injection of 10 µg has been used.[1] It is recommended to conduct a pilot study with a dose-response experiment to determine the optimal dose for your specific experimental conditions.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[7][8] DPP-4 is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP.[7] This leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from alpha cells, ultimately resulting in improved glycemic control.[7][8] Some studies also suggest that this compound may have additional beneficial effects, such as improving endothelial function and exhibiting anti-inflammatory properties.[7]
Q3: What vehicle should be used to dissolve and administer this compound?
A3: For oral gavage, this compound has been successfully suspended in a 0.5% methylcellulose solution or 0.5% hydroxyethylcellulose.[1][2][] For intravitreal injections, this compound has been dissolved in dimethyl sulfoxide (DMSO).[1][] When preparing this compound for administration, it is crucial to ensure the vehicle is appropriate for the chosen route and does not interfere with the experimental outcomes.[9]
Q4: What are the pharmacokinetic properties of this compound in mice?
A4: While specific pharmacokinetic data for this compound in mice is not extensively detailed in the provided results, studies in healthy human volunteers show that plasma concentrations peak within 4-5 hours and it has a long terminal elimination half-life of 33-39 hours.[10] Repeated administration leads to a 1.4- to 1.5-fold accumulation.[10] Preclinical studies have shown that this compound has good oral bioavailability.[11] It is important to consider these pharmacokinetic properties when designing the dosing regimen for mouse studies to ensure sustained and effective drug exposure.
Q5: Are there any known toxicological effects of this compound in mice?
A5: Preclinical safety studies have been conducted on this compound. In repeated dosing studies in mice, the no-observed-adverse-effect-level (NOAEL) was determined to be 300 mg/kg/day.[12] An in vivo micronucleus test in bone marrow cells of ICR mice showed that this compound did not induce an increased frequency of micronuclei.[12] Safety pharmacology studies in rats indicated no effects on the central nervous or respiratory systems at doses up to 300 mg/kg.[12]
Troubleshooting Guides
Issue 1: Difficulty with Oral Gavage Administration
-
Problem: The mouse is struggling during oral gavage, leading to potential stress and inaccurate dosing.
-
Solution:
-
Proper Restraint: Ensure a firm but gentle restraint to keep the mouse's head and body in a straight line.[13][14][15] This alignment straightens the esophagus, facilitating easier passage of the gavage needle.
-
Needle Selection: Use a flexible plastic gavage needle with a soft, rounded tip to minimize the risk of esophageal trauma.[14][15] The length of the needle should be pre-measured from the corner of the mouse's mouth to the last rib to avoid stomach perforation.[15]
-
Technique: Insert the needle slightly to one side of the mouth and gently guide it along the roof of the mouth towards the esophagus.[14][15] Do not force the needle; allow the mouse to swallow it. If resistance is met, withdraw the needle and try again.[15][16]
-
Sucrose Pre-coating: A study suggests that pre-coating the gavage needle with a sucrose solution can pacify the mice and reduce stress-related reactions.[17]
-
Practice: Proficiency in oral gavage requires practice. It is advisable to have an experienced researcher observe and guide your technique initially.[13]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Problem: High variability in data or results that do not align with the expected effects of this compound.
-
Possible Causes and Solutions:
-
Incorrect Dosage: Verify the dose calculations and ensure accurate preparation of the this compound solution. A dose-response study can help confirm the optimal dose for your specific model and endpoint.
-
Improper Administration: Inconsistent gavage technique can lead to variable drug delivery. Ensure all personnel are proficient in the administration technique.
-
Vehicle Effects: The vehicle used to dissolve this compound could have unexpected biological effects. Include a vehicle-only control group in your experimental design to account for this.[9]
-
Animal Stress: Stress from handling and procedures can significantly impact physiological parameters.[18] Acclimatize the animals to the experimental procedures before starting the study to minimize stress-related variability.
-
Dietary Formulation: If administering this compound as a drug-diet mixture, ensure homogenous mixing to provide a consistent dose.[6] Monitor food intake to confirm the intended dose is being consumed.
-
Issue 3: Signs of Animal Distress Post-Administration
-
Problem: Mice exhibit signs of distress such as respiratory difficulty, lethargy, or weight loss after this compound administration.
-
Immediate Actions:
-
Monitor Closely: Observe the animal for any adverse signs.[16]
-
Check for Gavage Injury: Respiratory distress (coughing, choking, noisy breathing) immediately after gavage may indicate accidental administration into the trachea.[15][16] If this occurs, immediately stop the procedure and allow the animal to recover.
-
Consult a Veterinarian: If signs of distress persist, consult with the institutional veterinarian.
-
-
Preventative Measures:
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Mouse Studies
| Mouse Model | Route of Administration | Dosage | Vehicle | Duration | Key Findings | Reference |
| Diabetic db/db mice | Oral Gavage | 100 mg/kg/day | 0.5% Hydroxyethylcellulose | 12 weeks | Improved cardiac function, reduced cardiac lipotoxicity | [2][] |
| High-Fat Diet-Induced Obese Mice | Drug-Diet Mixture | ~21, 62.5, 203 mg/kg/day | Diet | 2 weeks | Dose-dependent reduction in whole body fat mass | [6][19] |
| Oxygen-Induced Retinopathy Model | Intravitreal Injection | 10 µg (single dose) | DMSO | 5 days | Suppressed aberrant retinal neovascularization | [1] |
| Laser-Induced Choroidal Neovascularization | Oral Administration | 20 mg/kg/day | 0.5% Methylcellulose | 14 days | Reduced laser-induced choroidal neovascularization | [1] |
| High-Fat Diet/Streptozotocin-Induced Diabetic Mice | Drug-Diet Mixture | 100, 300 mg/kg/day | Diet | 10 weeks | Improved glucose intolerance and insulin resistance | [3][4] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
-
Preparation:
-
Accurately weigh the mouse to determine the correct volume of the this compound suspension to be administered (not exceeding 10 ml/kg).
-
Prepare a suspension of this compound in 0.5% methylcellulose or 0.5% hydroxyethylcellulose at the desired concentration. Ensure the suspension is homogenous by vortexing before each administration.
-
-
Restraint:
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line. The mouse's body can be supported against your hand or a surface.
-
-
Gavage Needle Insertion:
-
Use a sterile, flexible plastic gavage needle with a rounded tip.
-
Insert the needle into the side of the mouse's mouth, avoiding the incisors.
-
Gently advance the needle along the roof of the mouth until it reaches the back of the throat. The mouse will typically swallow the needle.
-
Continue to gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (pre-measured to reach the stomach), slowly depress the syringe plunger to deliver the this compound suspension.
-
-
Post-Administration:
-
Gently remove the gavage needle following the same path of insertion.
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting:
-
Fast the mice for 6-8 hours prior to the test, with free access to water.
-
-
Baseline Glucose Measurement:
-
Obtain a baseline blood glucose reading (time 0) from the tail vein using a glucometer.
-
-
This compound Administration:
-
Administer this compound or the vehicle control at the predetermined dose and route. The timing of administration relative to the glucose challenge will depend on the study design (e.g., 30-60 minutes prior).
-
-
Glucose Challenge:
-
Administer a 20% D-glucose solution via intraperitoneal injection (typically 2 g/kg body weight).
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at specific time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
References
- 1. This compound, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Beneficial Effects of this compound, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. alkemlabs.com [alkemlabs.com]
- 13. reddit.com [reddit.com]
- 14. instechlabs.com [instechlabs.com]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beneficial Effects of this compound, a Novel Dipeptidyl Peptidase 4 Inhibitor, on Adiposity with Increased Ppargc1a in White Adipose Tissue in Obese Mice | PLOS One [journals.plos.org]
Investigating potential off-target effects of Evogliptin in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Evogliptin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive and reversible inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] By inhibiting DPP-4, it prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] This increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[3][5]
Q2: How selective is this compound for DPP-4 compared to other proteases?
A2: this compound demonstrates high selectivity for the DPP-4 enzyme. It is reported to be over 6,000-fold more selective for DPP-4 compared to the closely related enzymes DPP-8 and DPP-9.[1][2] This high selectivity is thought to minimize the possibility of adverse events that could arise from the inhibition of other proteases.[1] Its inhibitory activity against DPP-4 is approximately 10-fold more potent than that of Sitagliptin.[1][2]
Q3: Does this compound have the potential for drug-drug interactions via Cytochrome P450 (CYP) enzymes?
A3: Based on in vitro studies, this compound has a low potential for clinically significant drug-drug interactions involving the CYP enzyme system. Although it is primarily metabolized by CYP3A4, it does not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A4, nor does it induce CYP1A2, 2B6, or 3A4 enzymes.[1][6]
Q4: What are the established non-glycemic effects of this compound?
A4: Beyond its primary glucose-lowering effect, research suggests this compound may have several non-glycemic, or pleiotropic, effects. These include potential benefits for cardiovascular health, diabetic nephropathy, and pathological retinal angiogenesis.[7][8][9][10] Studies have shown it may improve cardiac function, offer renal protection by preserving podocyte structure, and inhibit abnormal blood vessel formation in the retina.[8][9][10] Some evidence also suggests benefits against arterial inflammation and atherosclerosis.[11][12]
Troubleshooting Guides
Issue 1: Observing unexpected renal-protective effects in podocyte cultures or diabetic animal models.
-
Question: My experiment suggests this compound is protecting podocytes from damage under diabetic conditions (high glucose, angiotensin II), but the mechanism appears independent of GLP-1 signaling. How can I investigate this potential off-target or non-canonical effect?
-
Answer: This observation is consistent with published findings. Research indicates that this compound can directly protect podocytes by preserving nephrin protein levels and reducing cellular stress signals, an effect not uniformly observed with all DPP-4 inhibitors like Linagliptin.[10] The proposed mechanism involves post-transcriptional regulation of nephrin and inhibition of apoptotic pathways.[10]
To investigate this, you should:
-
Measure Cellular DPP-4 Activity: Unlike some other DPP-4 inhibitors, this compound has been shown to reduce cellular DPP-4 activity in podocytes under stress conditions without altering DPP-4 protein expression.[10]
-
Analyze Nephrin Protein Levels: Use Western blotting to quantify total nephrin and phospho-nephrin levels. This compound treatment has been shown to preserve the levels of these critical slit diaphragm proteins.[10]
-
Assess Cellular Stress Pathways: Evaluate the phosphorylation status of key stress-related kinases (e.g., p38, ERK, JNK) to see if this compound attenuates the activation of these pathways under diabetic-mimicking conditions.[10]
-
Issue 2: Detecting anti-angiogenic activity in retinal endothelial cell experiments.
-
Question: I am observing that this compound inhibits tube formation and migration in my human retinal endothelial cells, particularly in the presence of Vascular Endothelial Growth Factor (VEGF). Is this a known effect?
-
Answer: Yes, this is a documented non-canonical effect. This compound has been shown to directly interfere with pathological retinal neovascularization by suppressing the VEGF signaling pathway in endothelial cells.[9] This effect is independent of its glucose-lowering action.
The key molecular mechanism to investigate is the inhibition of ADP-ribosylation factor 6 (Arf6), a small GTPase that regulates VEGF receptor 2 (VEGFR2) signal transduction.[9]
-
Confirm Pathway Inhibition: Use Western blotting to check for reduced phosphorylation of VEGFR2 and its downstream targets (e.g., Src, p38 MAPK) in the presence of this compound.[9]
-
Perform an Arf6 Activation Assay: A pulldown assay specific for the active, GTP-bound form of Arf6 can directly measure whether this compound inhibits VEGF-induced Arf6 activation.[9]
-
Issue 3: Concern about potential immunomodulatory effects on T-cells.
-
Question: My research involves immune cells, and since DPP-4 (also known as CD26) is present on T-cells, I am concerned that this compound might alter T-cell function or cytokine production. What does the existing data show?
-
Answer: This is a valid experimental concern. However, studies on human Th1 cells have shown that while this compound potently inhibits the enzymatic activity of membrane-bound DPP-4 (mDPP4/CD26), it does not significantly affect the Th1 cell-specific cytokine expression profile (e.g., IL-2, IFN-γ, TNF-α) or cell viability upon stimulation.[13][14]
Therefore, the current evidence suggests that researchers can anticipate a direct inhibition of DPP-4 enzymatic activity on T-cells without a concurrent alteration of the primary cytokine signaling pathways in Th1 cells.[14]
Data Summary
Table 1: this compound Selectivity and Potency
| Parameter | Value | Comparator (Sitagliptin) | Reference |
| DPP-4 Inhibition | High Potency | ~10x less potent | [1][2] |
| Selectivity | >6,000-fold vs. DPP-8/9 | Comparable or less selective | [1][2] |
Table 2: Summary of Cardiovascular (CV) Outcome Data (Nationwide Cohort Studies)
| Therapy Comparison | CV Endpoint | Hazard Ratio (95% CI) | Finding | Reference |
| This compound vs. Glimepiride | Composite CV Events | 0.67 (0.48–0.95) | Reduced Risk | [7][15] |
| Cerebrovascular Events | 0.41 (0.22–0.78) | Reduced Risk | [7][15] | |
| Metformin + this compound vs. Metformin + non-DPP4i | Composite CV Events | 0.71 (0.62–0.82) | Reduced Risk | [16][17][18] |
| Heart Failure | 0.70 (0.59–0.82) | Reduced Risk | [16][17][18] | |
| Metformin + SU + this compound vs. Metformin + SU + non-DPP4i | Composite CV Events | 0.76 (0.59–0.97) | Reduced Risk | [16][17][18] |
Key Experimental Protocols
1. Protocol: Western Blot for Nephrin in Podocytes
-
Objective: To quantify the effect of this compound on nephrin protein levels in podocytes under diabetic-mimicking conditions.
-
Methodology:
-
Cell Culture: Culture differentiated mouse or human podocytes.
-
Treatment: Induce diabetic-mimicking conditions using high glucose (e.g., 30 mM) and Angiotensin II (e.g., 1 µM) for 72 hours. Treat cells concurrently with this compound (e.g., 1-10 µM) or vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies against nephrin (and phospho-nephrin if desired) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band density and normalize nephrin levels to the loading control.
-
2. Protocol: Arf6 Activation (GTP-Pulldown) Assay
-
Objective: To determine if this compound inhibits VEGF-induced activation of the small GTPase Arf6.
-
Methodology:
-
Cell Culture: Culture human endothelial cells (e.g., HUVECs).
-
Treatment: Pre-treat serum-starved cells with this compound (e.g., 1 µM) or vehicle for 1 hour, followed by stimulation with VEGF (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) to capture peak activation.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with the specific lysis buffer provided in an Arf6 activation assay kit.
-
Pulldown: Incubate cleared cell lysates with a GST-fusion protein corresponding to an Arf6 effector that binds only to active, GTP-bound Arf6 (e.g., GGA3-GAT domain) coupled to glutathione-agarose beads.
-
Washing & Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluates by Western blotting using a primary antibody specific for Arf6. A sample of the total cell lysate should be run in parallel to quantify total Arf6 expression.
-
Analysis: Compare the amount of pulled-down (active) Arf6 between different treatment conditions.
-
Visualizations
Caption: Overview of this compound's on-target pathway and potential non-canonical effects.
Caption: Experimental workflow for troubleshooting this compound's direct effects on podocytes.
Caption: Signaling pathway showing this compound's inhibition of VEGF-induced Arf6 activation.
References
- 1. alkemlabs.com [alkemlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound tartrate a new drug of dpp-4 inhibitor [wisdomlib.org]
- 5. This compound: a new dipeptidyl peptidase inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetics and pharmacodynamics of this compound (DA-1229), a novel dipeptidyl peptidase IV inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular safety of this compound in patients with type 2 diabetes: A nationwide cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a DPP-4 inhibitor, prevents diabetic cardiomyopathy by alleviating cardiac lipotoxicity in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a dipeptidyl peptidase-4 inhibitor, attenuates pathological retinal angiogenesis by suppressing vascular endothelial growth factor-induced Arf6 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. This compound for the treatment option for type 2 diabetes: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cardiovascular safety of this compound dual and triple therapy in patients with type 2 diabetes: a nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cardiovascular safety of this compound dual and triple therapy in patients with type 2 diabetes: a nationwide cohort study | BMJ Open [bmjopen.bmj.com]
Understanding Evogliptin metabolism by CYP3A4 in experimental design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments related to the metabolism of evogliptin by Cytochrome P450 3A4 (CYP3A4).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound in humans?
A1: this compound is primarily metabolized in the liver.[1] The main metabolic pathway involves hydroxylation to form 4(S)-hydroxythis compound (M2) and 4(R)-hydroxythis compound (M3).[2][3][4] These major metabolites are then further metabolized to 4-oxothis compound (M1).[2][3][4] Other identified metabolites include 4(S)-hydroxythis compound glucuronide (M4) and this compound N-sulfate (M5).[2][3][4]
Q2: Which Cytochrome P450 enzyme is principally responsible for this compound metabolism?
A2: CYP3A4 plays the major role in the hydroxylation of this compound to its primary metabolites, M2 and M3.[2][3][4] There is also a minor contribution from CYP3A5.[2][3] Studies using anti-CYP3A4 antibodies have shown potent inhibition (up to 90%) of the formation of these metabolites in human liver microsomes, confirming the predominant role of CYP3A4.[2]
Q3: Are there other enzymes involved in the metabolism of this compound's metabolites?
A3: Yes. After the initial hydroxylation by CYP3A4/5, the metabolite 4(S)-hydroxythis compound (M2) undergoes glucuronidation to form 4(S)-hydroxythis compound glucuronide (M4). This reaction is catalyzed by the enzymes UGT2B4 and UGT2B7.[2][3][4]
Q4: What are the implications of CYP3A4's role in this compound metabolism for clinical practice?
A4: Since CYP3A4 is responsible for a significant portion of this compound metabolism, there is a potential for drug-drug interactions when co-administered with strong inhibitors or inducers of CYP3A4.[5][6] Furthermore, the activity of CYP3A4 can vary widely among individuals due to genetic polymorphisms, which could lead to interindividual differences in this compound's pharmacokinetics.[2][5][7]
Q5: Does this compound inhibit or induce CYP enzymes?
A5: In vitro studies have indicated that this compound does not significantly induce or inhibit major CYP enzymes, including CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4.[8][9] This suggests a low risk of this compound acting as a perpetrator in drug-drug interactions.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no metabolite formation in in vitro assays. | 1. Inactive Enzyme Preparation: Human liver microsomes or recombinant CYP3A4 may have lost activity due to improper storage or handling. 2. Cofactor Deficiency: Insufficient concentration or degradation of NADPH, a necessary cofactor for CYP enzyme activity. 3. Inappropriate Substrate Concentration: The concentration of this compound may be too low for detection of metabolites or too high, leading to substrate inhibition. | 1. Enzyme Quality Control: Test the activity of the enzyme preparation with a known CYP3A4 substrate (e.g., midazolam or testosterone) and positive control. Ensure proper storage at -80°C. 2. Fresh Cofactors: Prepare NADPH solutions fresh before each experiment. Ensure the final concentration in the incubation is sufficient (typically 1 mM). 3. Optimize Substrate Concentration: Perform concentration-response experiments to determine the optimal this compound concentration for your assay system. |
| High variability between replicate experiments. | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzymes, substrate, or cofactors. 2. Inconsistent Incubation Times: Variations in the start and stop times of the reaction. 3. Matrix Effects in LC-MS/MS Analysis: Interference from components of the incubation mixture affecting ionization and detection. | 1. Calibrate Pipettes: Regularly calibrate all pipettes. Use positive displacement pipettes for viscous solutions. 2. Staggered Additions: For multiple samples, stagger the addition of the reaction initiator (e.g., NADPH) and the quenching solution to ensure uniform incubation times. 3. Sample Preparation and Internal Standards: Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize matrix effects. Use a suitable internal standard for LC-MS/MS analysis to correct for variability. |
| Unexpectedly high rate of metabolite formation. | 1. Contamination: Contamination of reagents or labware with other enzymes or compounds. 2. Incorrect Standard Concentrations: Errors in the preparation of standard curves for metabolite quantification. | 1. Use Sterile Technique: Use sterile, disposable labware whenever possible. Prepare fresh reagents and buffers. 2. Verify Standard Purity and Concentration: Confirm the purity and concentration of your analytical standards. Prepare fresh standard curves for each experiment. |
| Difficulty in identifying specific CYP isoform involvement. | 1. Non-specific Chemical Inhibitors: The chemical inhibitors used may not be entirely specific for CYP3A4. 2. Contribution from Other Enzymes: Other CYP isoforms (like CYP3A5) or non-CYP enzymes may be contributing to metabolism. | 1. Use Multiple Approaches: Combine data from chemical inhibition studies with results from recombinant human CYP enzymes and immunoinhibition assays using specific anti-CYP3A4 antibodies for more definitive conclusions.[2][10] 2. Recombinant Enzyme Screening: Incubate this compound with a panel of recombinant human CYP enzymes to screen for the involvement of other isoforms.[11][12] |
Quantitative Data Summary
Table 1: In Vitro Metabolism of this compound in Human Liver Preparations
| Metabolite | Metabolic Reaction | Enzymes Involved | Human Liver Preparation where Detected |
| M1 (4-oxothis compound) | Further oxidation of M2 and M3 | CYP3A4 | Hepatocytes |
| M2 (4(S)-hydroxythis compound) | Hydroxylation | CYP3A4 (major) , CYP3A5 (minor) | Hepatocytes, Liver Microsomes, S9 Fractions |
| M3 (4(R)-hydroxythis compound) | Hydroxylation | CYP3A4 (major) , CYP3A5 (minor) | Hepatocytes, Liver Microsomes, S9 Fractions |
| M4 (4(S)-hydroxythis compound glucuronide) | Glucuronidation of M2 | UGT2B4, UGT2B7 | Hepatocytes |
| M5 (this compound N-sulfate) | Sulfation | Sulfotransferases | Hepatocytes, S9 Fractions |
Data synthesized from references[2][3][4].
Experimental Protocols
Protocol 1: Reaction Phenotyping of this compound Metabolism using Human Liver Microsomes (HLM) and Chemical Inhibitors
Objective: To determine the relative contribution of CYP3A4 to the metabolism of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
CYP3A4-specific inhibitor (e.g., Ketoconazole)
-
Control inhibitors for other major CYPs
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of this compound and CYP inhibitors in a suitable solvent (e.g., methanol or DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Pre-incubation: In a microcentrifuge tube, add the potassium phosphate buffer, HLM, and the specific CYP inhibitor (or vehicle control). Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture.
-
Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination: Stop the reaction by adding a sufficient volume of cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new tube or vial for LC-MS/MS analysis to quantify the formation of this compound metabolites (M2 and M3).
-
Data Interpretation: Compare the rate of metabolite formation in the presence of the CYP3A4 inhibitor to the vehicle control. A significant reduction in metabolite formation indicates the involvement of CYP3A4.
Protocol 2: Immunoinhibition of this compound Metabolism
Objective: To confirm the role of CYP3A4 in this compound metabolism using a specific anti-CYP3A4 antibody.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
Anti-CYP3A4 antibody
-
Control antibody (non-specific IgG)
-
Magnesium chloride
-
Acetonitrile
Procedure:
-
Antibody Incubation: Incubate pooled HLM with varying concentrations of the anti-CYP3A4 antibody (or control antibody) on ice for a specified time (e.g., 15 minutes).[2]
-
Reaction Mixture Preparation: In a separate tube, prepare the reaction mixture containing potassium phosphate buffer, this compound, and magnesium chloride.
-
Initiation of Reaction: Add the reaction mixture to the HLM-antibody incubate.
-
Start Metabolism: Initiate the metabolic reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a defined period.
-
Termination and Analysis: Terminate the reaction and process the samples for LC-MS/MS analysis as described in Protocol 1.
-
Data Interpretation: A concentration-dependent decrease in the formation of M2 and M3 in the presence of the anti-CYP3A4 antibody confirms the role of this enzyme.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for CYP inhibition assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Pathways of the New Anti-Diabetic Drug this compound in Human Liver Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 6. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. labcorp.com [labcorp.com]
- 11. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Evogliptin and P-glycoprotein (P-gp) Interactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential for drug-drug interactions (DDIs) with Evogliptin involving the P-glycoprotein (P-gp) transporter.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate of P-gp?
A1: Yes, in vitro studies have demonstrated that this compound is a substrate of P-gp. A bidirectional transport assay using a Caco-2 cell monolayer showed a high efflux ratio (ER) of 522 for this compound. This high ER was significantly reduced by 97.96% in the presence of a potent P-gp inhibitor, confirming that this compound is actively transported by P-gp.[1]
Q2: Does this compound inhibit P-gp?
A2: Based on current in vitro data, this compound is considered to be a weak inhibitor of P-gp. Studies have shown that this compound does not significantly suppress the active transport of probe P-gp substrates.[1]
Q3: What is the clinical relevance of this compound being a P-gp substrate?
A3: Since this compound is a substrate of P-gp, co-administration with drugs that are strong inhibitors of P-gp could potentially increase the plasma concentration of this compound, which may necessitate dose adjustments. Conversely, co-administration with P-gp inducers could decrease this compound's plasma concentration, potentially reducing its efficacy. However, it's important to note that clinical studies have not shown significant pharmacokinetic interactions with all co-administered drugs. For instance, no significant interactions were observed with empagliflozin, dapagliflozin, pioglitazone, or glimepiride.[2][3][4][5][6]
Q4: Are there any known drug-drug interactions with this compound involving P-gp?
A4: While in vitro data suggests a potential for DDIs, clinical data is essential for confirmation. For instance, a study investigating the interaction between this compound and the P-gp inhibitor ritonavir would provide more definitive in vivo evidence. Researchers should consult the latest clinical trial data and drug interaction databases for the most current information.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments to assess this compound's interaction with P-gp.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in efflux ratio (ER) for this compound in Caco-2 assays. | 1. Inconsistent Caco-2 cell monolayer integrity. 2. Variation in P-gp expression levels between cell passages. 3. Instability of this compound in the assay buffer. 4. Non-specific binding of this compound to the plate or apparatus. | 1. Monitor transepithelial electrical resistance (TEER) values to ensure monolayer confluence and integrity.[7][8] 2. Use cells within a defined passage number range. 3. Assess the stability of this compound in the assay buffer under experimental conditions. 4. Evaluate and minimize non-specific binding by using low-binding plates and including appropriate controls.[9] |
| Low or no inhibition of this compound efflux by a known P-gp inhibitor (e.g., verapamil). | 1. Sub-optimal concentration of the P-gp inhibitor. 2. The inhibitor itself is a substrate and is being transported. 3. Degradation of the inhibitor. | 1. Use a concentration of the inhibitor that is known to be effective for P-gp inhibition (e.g., verapamil is often used at 100 µM).[8][10] 2. Consider using a different, more potent P-gp inhibitor like elacridar or cyclosporin A.[11] 3. Check the stability of the inhibitor in the assay medium. |
| Unexpectedly low apparent permeability (Papp) values for this compound. | 1. Poor solubility of this compound in the assay buffer. 2. High metabolism of this compound by Caco-2 cells. 3. Efflux by other transporters expressed in Caco-2 cells. | 1. Ensure complete dissolution of this compound in the assay buffer; consider using a co-solvent if necessary, but be mindful of its potential effects on cell viability and transporter function. 2. Analyze samples for the presence of this compound metabolites. 3. Investigate the involvement of other transporters like BCRP, although initial studies suggest this compound is not a substrate for BCRP.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data from in vitro studies on this compound's interaction with P-gp.
| Parameter | Cell Line | Value | Reference |
| Efflux Ratio (ER) | Caco-2 | 522 | [1] |
| ER Reduction with P-gp Inhibitor | Caco-2 | 97.96% | [1] |
Experimental Protocols
Caco-2 Permeability Assay for P-gp Substrate Identification
This protocol provides a general framework for assessing whether a compound is a P-gp substrate using the Caco-2 cell line.
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on semi-permeable Transwell® inserts.[8][9]
-
Allow the cells to differentiate for approximately 21 days to form a confluent monolayer with well-developed tight junctions.[7][9]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and above a pre-determined threshold (e.g., >600 Ohms/cm²) before initiating the transport experiment.[7]
2. Bidirectional Transport Experiment:
-
Prepare a working solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To assess apical-to-basolateral (A→B) transport, add the this compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[7]
-
To assess basolateral-to-apical (B→A) transport, add the this compound solution to the basolateral (B) compartment and fresh transport buffer to the apical (A) compartment.[7]
-
To confirm P-gp mediated efflux, perform the B→A transport experiment in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[10]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 90 minutes).[7]
3. Sample Analysis and Data Calculation:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.[7]
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the cell monolayer, and C₀ is the initial concentration in the donor compartment.[7]
-
-
Calculate the efflux ratio (ER) as:
-
ER = Papp (B→A) / Papp (A→B)
-
-
A compound is generally considered a P-gp substrate if the ER is >2 and this ratio is significantly reduced in the presence of a P-gp inhibitor.[9]
Visualizations
Caption: Workflow for in vitro assessment of this compound as a P-gp substrate.
Caption: Logical relationship of P-gp mediated drug-drug interactions with this compound.
References
- 1. In vitro evaluation of potential transporter-mediated drug interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic drug–drug interactions between this compound and empagliflozin or dapagliflozin in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Pharmacokinetic/Pharmacodynamic Interactions Between this compound and Glimepiride in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. P-gp Substrate Identification | Evotec [evotec.com]
Choosing the correct vehicle for Evogliptin administration in animal studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the successful administration of Evogliptin in pre-clinical animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended vehicle for oral administration of this compound in mice?
A1: A 0.5% (w/v) solution of methylcellulose in water is a widely used and accepted vehicle for administering this compound via oral gavage in mice. This vehicle is suitable for creating a uniform suspension of the compound.
Q2: How should I prepare a 0.5% methylcellulose vehicle?
A2: To prepare a 0.5% methylcellulose solution, slowly add 0.5g of methylcellulose to 100mL of heated (around 80°C) sterile water while stirring. Continue stirring until a homogenous, milky suspension is formed. Allow the solution to cool to room temperature, which will result in a clear and viscous solution suitable for oral gavage.
Q3: My this compound is not dissolving in the aqueous vehicle. What should I do?
A3: this compound, particularly the hydrochloride salt, has low solubility in water. Therefore, it is expected to form a suspension rather than a solution in aqueous vehicles like 0.5% methylcellulose. To ensure a homogenous suspension for accurate dosing, vortex the suspension thoroughly before each administration. If solubility issues persist and affect the accuracy of your study, consider alternative administration methods such as drug-diet admixture.
Q4: Can this compound be administered through the diet?
A4: Yes, administering this compound as a drug-diet admixture is a valid and less stressful alternative to oral gavage. Studies have successfully used this compound mixed into rodent chow at concentrations of 0.027%, 0.081%, and 0.27% (w/w).[1] This method is particularly useful for long-term studies.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). By inhibiting DPP-4, this compound prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells, ultimately leading to improved glycemic control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty in administering the vehicle via oral gavage | The viscosity of the methylcellulose solution is too high. | Ensure the 0.5% methylcellulose solution is properly prepared and at room temperature. If it remains too viscous, you can consider using a slightly lower concentration or a different grade of methylcellulose. Ensure you are using the correct gauge gavage needle for the size of the animal. |
| Inconsistent dosing with suspensions | The compound is settling out of the suspension. | Vortex the suspension vigorously immediately before aspirating each dose into the syringe. Work quickly to administer the dose before the compound has a chance to settle. |
| Animal distress during oral gavage | Improper restraint technique or discomfort from the procedure. | Ensure all personnel are thoroughly trained in proper animal handling and oral gavage techniques. Gentle and firm restraint is crucial. Minimize the duration of the procedure to reduce stress. |
| Precipitation of this compound in the dosing vehicle upon standing | Low aqueous solubility of this compound. | Prepare the dosing suspension fresh daily. If precipitation is observed, sonicate the suspension for a short period to aid in dispersion before administration. Always vortex immediately before dosing. |
| Unexpected variability in experimental results | Inaccurate dosing due to non-homogenous suspension or stress from administration affecting physiological parameters. | For oral gavage, ensure consistent and thorough mixing of the suspension. For long-term studies, consider using the drug-diet admixture method to minimize stress and ensure consistent drug intake. |
Data Presentation
Table 1: Reported Vehicle Formulations for this compound in Animal Studies
| Vehicle Composition | Animal Model | Administration Route | Reference |
| 0.5% (w/v) Methylcellulose in water | Mice | Oral Gavage | [1] |
| 0.5% Hydroxyethylcellulose | Mice | Oral Gavage | |
| Drug-diet admixture (0.027%, 0.081%, 0.27% w/w) | Mice | Oral | [1] |
| Dimethyl sulfoxide (DMSO) | (for in vitro studies) | N/A |
Table 2: this compound Solubility Information
| Solvent | Solubility | Notes |
| Water | Low | Forms a suspension. Linearity for analytical methods reported in ranges of 2-48 µg/mL and 20-120 µg/mL. |
| Dimethyl sulfoxide (DMSO) | Soluble | This compound HCl is reported to be soluble in DMSO. |
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose Vehicle and this compound Suspension for Oral Gavage
Materials:
-
Methylcellulose powder
-
Sterile, deionized water
-
This compound powder
-
Magnetic stirrer and stir bar
-
Heating plate
-
Sterile beakers and graduated cylinders
-
Vortex mixer
Procedure:
-
Heat the sterile water to approximately 80°C.
-
While stirring, slowly add 0.5 g of methylcellulose powder for every 100 mL of water.
-
Continue stirring until a uniform, milky suspension is formed (approximately 10-15 minutes).
-
Remove the beaker from the heat and continue to stir while it cools to room temperature. The solution will become clear and viscous.
-
Weigh the required amount of this compound powder for the desired concentration.
-
Add the this compound powder to the prepared 0.5% methylcellulose vehicle.
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, continue vortexing.
-
Crucially, vortex the suspension immediately before each animal is dosed to ensure uniformity.
Protocol 2: Preparation of this compound Drug-Diet Admixture
Materials:
-
This compound powder
-
Standard rodent chow (powdered or easily ground)
-
Precision balance
-
Spatula and mixing bowl or a small-scale mixer
Procedure:
-
Calculate the total amount of medicated diet required for the study period and the number of animals.
-
Determine the desired concentration of this compound in the diet (e.g., 0.027%, 0.081%, or 0.27% w/w).[1]
-
Weigh the precise amount of this compound powder.
-
Weigh the corresponding amount of powdered rodent chow.
-
To ensure homogenous mixing, use a geometric dilution method. Start by mixing the this compound with a small, equal amount of powdered chow.
-
Gradually add more chow in increments, mixing thoroughly after each addition, until all the chow is incorporated.
-
Store the medicated diet in a sealed, airtight container in a cool, dark, and dry place to maintain stability.
-
Provide the medicated diet to the animals ad libitum, ensuring fresh diet is provided regularly.
Mandatory Visualizations
Signaling Pathways
References
Long-term stability of Evogliptin in laboratory storage conditions
Welcome to the technical support center for Evogliptin. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides related to the long-term stability of this compound under laboratory storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage of this compound tartrate in a solvent, it is recommended to store it at -80°C for up to six months or at -20°C for up to one month.[1] These conditions are intended to minimize degradation. For this compound tablets, a shelf-life of 36 months has been indicated, suggesting good stability in the solid form at ambient conditions.[2]
Q2: What are the main degradation pathways for this compound under stress conditions?
Forced degradation studies have shown that this compound is susceptible to degradation under oxidative, acidic, basic, and thermal stress conditions.[3][4] The most significant degradation has been observed under oxidative conditions.[3] These studies are performed to understand the inherent stability of the molecule and to develop stability-indicating analytical methods.[3][4]
Q3: Are there established analytical methods to assess the stability of this compound?
Yes, several stability-indicating analytical methods have been developed and validated, primarily using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).[3][4][5][6] These methods are capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).[3]
Q4: What is a forced degradation study and why is it important for this compound?
A forced degradation study, also known as stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[3] For this compound, this has included exposure to acid, base, oxidizing agents, heat, and light.[3][4] The purpose is to identify potential degradation products, understand the degradation pathways, and develop and validate a stability-indicating analytical method.[3] The International Council for Harmonisation (ICH) guidelines require stress testing to elucidate the inherent stability characteristics of the active substance.[3]
Troubleshooting Guides
Analytical Method Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Contamination of mobile phase, sample, or column; Degradation of the sample. | 1. Prepare fresh mobile phase and samples.2. Flush the HPLC system and column.3. If degradation is suspected, analyze a freshly prepared sample and compare. |
| Poor peak shape (tailing or fronting) | Column degradation; Inappropriate mobile phase pH; Sample overload. | 1. Use a new or validated column.2. Adjust the mobile phase pH to be within the optimal range for the column and analyte.3. Reduce the sample concentration or injection volume. |
| Baseline drift or noise | Air bubbles in the detector or pump; Contaminated mobile phase; Fluctuations in detector temperature. | 1. Degas the mobile phase.2. Purge the pump to remove air bubbles.3. Use high-purity solvents and freshly prepared mobile phase.4. Allow the detector to stabilize. |
| Inconsistent retention times | Fluctuation in mobile phase composition or flow rate; Temperature changes. | 1. Ensure the mobile phase is well-mixed and degassed.2. Check the pump for leaks and ensure a consistent flow rate.3. Use a column oven to maintain a constant temperature. |
Stability Study Issues
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in results | Inconsistent sample preparation; Fluctuations in storage conditions; Analytical method variability. | 1. Standardize the sample preparation procedure.2. Ensure the stability chambers are properly calibrated and maintained.3. Validate the analytical method for precision and robustness. |
| Faster than expected degradation | Incorrect storage conditions (higher temperature or humidity); Interaction with container/closure system. | 1. Verify the settings and performance of the stability chamber.2. Investigate potential interactions between the drug substance and its packaging. |
| Appearance of unknown degradation products | A degradation pathway not previously identified. | 1. Characterize the unknown peak using techniques like mass spectrometry (MS).2. Re-evaluate the forced degradation studies to see if this degradant can be generated under specific stress conditions. |
Data Presentation
The following tables summarize the quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Analytical Method | Reference |
| Oxidative (3% H₂O₂, 10 hrs) | 22.11% (Standard) 21.79% (Tablet) | RP-HPLC | [3] |
| Acidic (0.1N HCl, 4 hrs) | Not specified, but degradation observed | RP-HPLC | [3] |
| Alkaline (0.1N NaOH, 3 hrs) | Not specified, but degradation observed | RP-HPLC | [3] |
| Thermal (105°C, 16 hrs) | Not specified, but degradation observed | RP-HPLC | [3] |
| Photolytic | Not specified, but degradation observed | HPTLC | [4] |
Note: The exact percentage of degradation can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is a synthesis of methodologies reported in the literature.[3][6]
-
Chromatographic System:
-
Instrument: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.
-
Column: Zodiac C18 column (150mm × 4.6mm, 5µm).
-
Mobile Phase: A mixture of Buffer (pH 4.5, prepared with potassium dihydrogen phosphate) and Methanol in a 45:55 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound tartrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: For tablet analysis, crush a number of tablets, and dissolve the powder equivalent to a specific amount of this compound in the mobile phase. Filter the solution before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
The retention time for this compound is expected to be around 5.310 minutes.[3]
-
-
Method Validation:
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
-
Protocol 2: Forced Degradation Study of this compound
This protocol is based on conditions described in published studies.[3]
-
Acid Degradation:
-
To 1 mL of this compound stock solution, add 2 mL of 0.1N HCl.
-
Keep the solution for 4 hours at room temperature.
-
Neutralize the solution with 2 mL of 1M NaOH.
-
Dilute to a final volume with the mobile phase.
-
-
Alkaline Degradation:
-
To 1 mL of this compound stock solution, add 2 mL of 0.1N NaOH.
-
Keep the solution for 3 hours at room temperature.
-
Neutralize the solution with 2 mL of 0.1N HCl.
-
Dilute to a final volume with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 2 mL of 3% H₂O₂.
-
Keep the solution for 10 hours at room temperature.
-
Dilute to a final volume with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid this compound powder in an oven at 105°C for 16 hours.
-
After cooling, dissolve a known amount of the powder in the mobile phase to obtain the desired concentration.
-
-
Analysis:
-
Analyze all the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logic diagram for troubleshooting analytical issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alkemlabs.com [alkemlabs.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Stability-Indicating Densitometric Analysis of this compound Tartrate in Bulk and Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. RP-HPLC Based Stability Indicating Assay of this compound and Metformin: Development and Validation of the Analytical Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Technical Support Center: Analysis of Evogliptin in Plasma Samples
Welcome to the technical support center for the measurement of evogliptin concentration in plasma samples. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for measuring this compound concentration in plasma?
A1: The most common and reliable method for quantifying this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, allowing for accurate measurement of the drug and its metabolites.[1][2][3]
Q2: What is a typical sample preparation procedure for analyzing this compound in plasma?
A2: A simple and effective protein precipitation method is widely used.[1][2][3] This typically involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins.[1][2][3]
Q3: What are the key instrument parameters for LC-MS/MS analysis of this compound?
A3: Key parameters include the use of a C18 analytical column and a mobile phase consisting of an aqueous component (like ammonium formate with formic acid) and an organic component (like acetonitrile).[1][4] Detection is typically performed using an electrospray ionization (ESI) source in positive ion mode with multiple reaction monitoring (MRM).[5]
Q4: What are the expected recovery rates for this compound from plasma samples?
A4: The overall recovery for this compound from plasma is generally high, with reported values around 98.5%.[1]
Q5: How stable is this compound in plasma samples under different storage conditions?
A5: this compound has been shown to be stable in spiked plasma samples for 24 hours at room temperature and can withstand at least three freeze-thaw cycles.[1] Plasma extracts containing the analyte are stable for up to 24 hours when stored in an autosampler at 15°C.[1] Stock solutions of this compound in methanol are stable for at least 111 days at 4°C.[1]
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a synthesis of validated methods reported in the literature.[1][2][3]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).[2][3]
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[2][3]
-
Vortex the mixture thoroughly.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography Conditions
-
LC System: Prominence UFLC XR (Shimadzu) or equivalent.[2][3]
-
Analytical Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: 0.1% formic acid in 5 mM ammonium formate and acetonitrile (70:30, v/v).[1]
-
Flow Rate: 0.3 mL/min.[1]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated bioanalytical method for this compound.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 30 pg/mL | [1] |
| Calibration Curve Range | 0.03 - 30 ng/mL | [2][3] |
| Overall Recovery | 98.5% | [1] |
| Within- and Between-Batch Precision | < 15% (RSD) | [1] |
| Within- and Between-Batch Accuracy | 85-115% | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Response | Inefficient protein precipitation. | Ensure the correct ratio of plasma to acetonitrile is used. Vortex thoroughly to ensure complete mixing. |
| Degradation of the analyte. | Check the stability of this compound under your storage and handling conditions. Prepare fresh stock solutions if necessary.[1] | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as ion spray voltage, gas flows, and collision energy for this compound and the internal standard. | |
| Poor Peak Shape | Column contamination or degradation. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase composition. | Ensure the mobile phase is correctly prepared and degassed. Adjust the organic-to-aqueous ratio if needed. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Purge the LC system thoroughly. |
| Matrix effects from plasma components. | Optimize the sample preparation method to remove more interfering substances. Consider solid-phase extraction (SPE) for cleaner samples. | |
| Inconsistent Results | Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous liquids like plasma. |
| Variability in sample preparation. | Ensure consistent timing and temperature for all sample preparation steps. |
Experimental Workflow
Caption: Workflow for this compound Quantification in Plasma.
References
Validation & Comparative
Comparative efficacy of Evogliptin vs sitagliptin in preclinical models
A Comparative Guide for Researchers in Drug Development
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, Evogliptin and Sitagliptin are prominent players. While extensive clinical data exists for both, this guide focuses on a critical comparative analysis of their efficacy in preclinical models. Understanding their performance in in vitro and in vivo settings provides invaluable insights for researchers, scientists, and professionals involved in the drug development pipeline. This guide synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to offer a comprehensive comparison.
At a Glance: Key Efficacy Parameters
| Parameter | This compound | Sitagliptin | Reference |
| DPP-4 Inhibition (IC50, nM) | 1.56 | 358.45 | [1] |
| DPP-4 Selectivity | High selectivity over DPP-8 and DPP-9 | High selectivity over DPP-8 and DPP-9 | |
| In Vivo Efficacy Model | db/db mice | Zucker Diabetic Fatty (ZDF) rats | [2][3] |
| Key In Vivo Findings | Improved cardiac function, reduced cardiac lipotoxicity and mitochondrial injury. | Ameliorated metabolic profiles, reduced pancreatic and renal damage. | [2][3] |
In Vitro Efficacy: A Clear Distinction in Potency
Preclinical evaluations reveal a significant difference in the in vitro potency of this compound and Sitagliptin in inhibiting DPP-4, the enzyme responsible for inactivating incretin hormones like GLP-1 and GIP.
DPP-4 Inhibition Assay
An in vitro study directly comparing the two compounds demonstrated that this compound is a substantially more potent inhibitor of membrane-bound DPP-4 (mDPP4) in activated human Th1 cells.[1] The half-maximal inhibitory concentration (IC50) for this compound was determined to be 1.56 nM, while the IC50 for Sitagliptin was 358.45 nM.[1] This indicates that a significantly lower concentration of this compound is required to achieve the same level of DPP-4 inhibition as Sitagliptin in this experimental setting.
In Vivo Efficacy: Insights from Animal Models
This compound in db/db Mice
In a study utilizing eight-week-old diabetic and obese db/db mice, daily oral administration of this compound (100 mg/kg/day) for 12 weeks demonstrated significant therapeutic benefits beyond glycemic control.[2] this compound treatment was found to prevent diabetic cardiomyopathy by alleviating cardiac lipotoxicity.[2] This was achieved by reducing the accumulation of lipid droplets in the myocardium and improving mitochondrial function.[2] These findings suggest a direct cardioprotective effect of this compound in a preclinical model of type 2 diabetes.
Sitagliptin in Zucker Diabetic Fatty (ZDF) Rats
Preclinical studies on Sitagliptin have often utilized the Zucker Diabetic Fatty (ZDF) rat, a well-established model of obesity and type 2 diabetes. In one such study, treatment of ZDF rats with Sitagliptin (10 mg/kg/day) for 6 weeks resulted in an amelioration of the metabolic profile, including improvements in glycemia, HbA1c, and lipid levels.[3][4] Furthermore, Sitagliptin treatment was shown to prevent the aggravation of pancreatic and renal damage, suggesting protective effects on key organs affected by diabetes.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Effects of the Antidiabetic Drugs this compound and Sitagliptin on the Immune Function of CD26/DPP4 in Th1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sitagliptin prevents aggravation of endocrine and exocrine pancreatic damage in the Zucker Diabetic Fatty rat - focus on amelioration of metabolic profile and tissue cytoprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
Evogliptin's Efficacy in Glycemic Control: A Comparative Analysis of DPP-4 Inhibitors
A comprehensive review of clinical trial data reveals Evogliptin's standing among other dipeptidyl peptidase-4 (DPP-4) inhibitors in the management of type 2 diabetes, demonstrating comparable efficacy in reducing HbA1c levels. This guide provides a detailed cross-study analysis of this compound's performance, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.
This compound, a potent and selective DPP-4 inhibitor, has shown significant reductions in glycated hemoglobin (HbA1c), a key marker of long-term glycemic control. Clinical studies, including head-to-head trials, have positioned this compound as a viable therapeutic option alongside other established DPP-4 inhibitors such as Sitagliptin and Linagliptin.
Comparative Efficacy in HbA1c Reduction
A meta-analysis of studies comparing this compound to Sitagliptin and Linagliptin indicated that this compound was non-inferior in reducing HbA1c levels.[1][2] The mean difference in HbA1c reduction between this compound and the combined comparator group of Sitagliptin and Linagliptin was a negligible 0.062, demonstrating no significant statistical difference in their glucose-lowering effects.[1][2]
Data from various clinical trials are summarized below to provide a quantitative comparison of the HbA1c-lowering effects of this compound and other widely used DPP-4 inhibitors.
| Drug | Dosage | Treatment | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | Study Duration | Comparator |
| This compound | 5 mg/day | Add-on to Metformin | 7.42 | -0.59 | 24 weeks | Sitagliptin |
| This compound | 5 mg/day | Monotherapy | ~7.8 | -0.85 | 12 weeks | Linagliptin |
| This compound | 5 mg/day | Monotherapy (extension) | ~7.8 | -0.94 | 24 weeks | Linagliptin |
| This compound | 5 mg/day | Add-on to Metformin & Dapagliflozin | 7.0-10.5 | -0.65 (vs. Placebo) | 24 weeks | Placebo |
| Sitagliptin | 100 mg/day | Add-on to Metformin | 7.45 | -0.65 | 24 weeks | This compound |
| Linagliptin | 5 mg/day | Monotherapy | ~7.8 | -0.75 | 12 weeks | This compound |
| Vildagliptin | 100 mg/day | Monotherapy | Not Specified | -0.5 to -0.6 | Not Specified | Placebo |
| Saxagliptin | 2.5-10 mg/day | Monotherapy | Not Specified | -0.6 to -0.7 (placebo-adjusted) | 24 weeks | Placebo |
| Alogliptin | 25 mg/day | Add-on to Metformin/Pioglitazone | Not Specified | Not Specified | 16 weeks | Placebo |
Understanding the Mechanism of Action
DPP-4 inhibitors, including this compound, exert their therapeutic effect by enhancing the incretin system. This system plays a crucial role in glucose homeostasis. The diagram below illustrates the signaling pathway.
A Look into Clinical Trial Workflow
The evaluation of this compound and other DPP-4 inhibitors follows a rigorous clinical trial process to ensure their safety and efficacy. The workflow for a typical Phase 3 clinical trial is depicted below.
Detailed Experimental Protocols
The clinical trials evaluating this compound and its comparators adhere to stringent protocols to ensure the validity and reliability of the findings. Below are summaries of the methodologies employed in key head-to-head studies.
This compound vs. Sitagliptin (Add-on to Metformin)
-
Study Design: This was a 24-week, multicenter, randomized, double-blind, double-dummy, active-controlled study, followed by a 52-week open-label extension.[3]
-
Patient Population: The trial enrolled adult patients with type 2 diabetes mellitus (N=222) who had inadequate glycemic control (HbA1c between 6.5% and 11.0%) while on a stable dose of metformin (≥1000 mg/day).[3] Inclusion criteria also specified a Body Mass Index (BMI) between 20.0 and 40.0 kg/m ².[3] Exclusion criteria included type 1 diabetes, secondary diabetes, recent major cardiovascular events, and significant liver or kidney disease.[3]
-
Intervention: Patients were randomized on a 1:1 basis to receive either this compound 5 mg once daily or Sitagliptin 100 mg once daily, in addition to their ongoing metformin therapy.[3]
-
Endpoints: The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[3] Non-inferiority was to be concluded if the upper limit of the 95% confidence interval for the difference in mean HbA1c change between the two groups was less than 0.35%.[3] Secondary endpoints included changes in fasting plasma glucose (FPG) and mean daily glucose (MDG). Safety and tolerability were assessed throughout the study.[3]
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used to compare the change in HbA1c between the two treatment groups.
This compound vs. Linagliptin (Monotherapy) - The EVERGREEN Study
-
Study Design: This was a 12-week, multicenter, randomized, double-blind, active-controlled study with a subsequent 12-week open-label extension.[4][5]
-
Patient Population: The study included 207 patients with type 2 diabetes who had HbA1c levels between 7.0% and 10.0%.[4][5]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound 5 mg or Linagliptin 5 mg once daily for the initial 12 weeks.[4][5] In the 12-week extension, all patients received this compound 5 mg daily.[4][5]
-
Endpoints: The primary endpoint was the change in HbA1c from baseline at week 12.[4][5] A key secondary endpoint was the change in the mean amplitude of glycemic excursion (MAGE), which was assessed using continuous glucose monitoring.[4][5]
-
Statistical Analysis: The non-inferiority of this compound to Linagliptin was assessed based on a pre-specified non-inferiority margin of 0.4% for the between-group difference in HbA1c change.[4][5]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Efficacy and safety of adding this compound versus sitagliptin for metformin‐treated patients with type 2 diabetes: A 24‐week randomized, controlled trial with open label extension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. PRE1BRAZIL Protocol: A Randomized Controlled Trial to Evaluate the Effectiveness and Safety of the DPP-4 Inhibitor Alogliptin in Delaying the Progression of Stage 2 Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Evogliptin Safety Profile: A Comparative Analysis Against First-Generation DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of evogliptin, a newer dipeptidyl peptidase-4 (DPP-4) inhibitor, against the first-generation agents in its class: sitagliptin, vildagliptin, saxagliptin, and alogliptin. The information presented is based on data from clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
This compound has demonstrated a safety and tolerability profile that is largely comparable to first-generation DPP-4 inhibitors. Head-to-head trials and meta-analyses indicate non-inferiority in terms of overall adverse events. While the class of DPP-4 inhibitors is generally considered safe and well-tolerated, specific differences in cardiovascular outcomes and other adverse events have been noted among the first-generation agents. This compound's cardiovascular safety profile appears favorable, with some studies suggesting a potential for reduced cardiovascular events.
Comparative Safety Data
The following table summarizes the key safety findings for this compound and first-generation DPP-4 inhibitors based on clinical trial data.
| Safety Endpoint | This compound | Sitagliptin | Vildagliptin | Saxagliptin | Alogliptin |
| Overall Adverse Events (AEs) | Incidence comparable to sitagliptin and linagliptin.[1][2][3][4] | Generally well-tolerated; incidence of AEs similar to or lower than non-exposed groups in pooled analyses.[5][6] | Overall safety and tolerability profile similar to placebo.[7][8] | Generally well-tolerated.[9][10][11] | Relatively well-tolerated with few adverse effects.[12][13] |
| Common Adverse Events | Comparable to sitagliptin, with some reports of more frequent adverse drug reactions in one study.[14][15] | Upper respiratory tract infection, nasopharyngitis, headache, constipation.[5][16] | Similar to placebo.[7][8][17] | Upper respiratory tract infection, urinary tract infection, headache.[9][10] | Generally well-tolerated.[12] |
| Hypoglycemia | Low risk; not significantly different from comparators.[1][15] | Low risk, except when used with a sulfonylurea.[5] | Low risk of hypoglycemia.[7][8][18] | Low and similar to placebo in the absence of insulin or sulfonylurea therapy.[9] | Low risk. |
| Cardiovascular Safety | A nationwide cohort study suggested a reduced risk of cardiovascular events.[19] | No increased risk of major adverse cardiovascular events (MACE).[5][20] | Generally considered to have a neutral cardiovascular profile. | A pooled analysis of 20 clinical trials suggested no increased cardiovascular risk[20]; however, an increased risk of hospitalization for heart failure was observed in the SAVOR-TIMI 53 trial.[21] | Pooled analyses have not shown a signal of increased cardiovascular risk[22]; however, the EXAMINE trial indicated a potential increased risk of heart failure.[21] |
| Pancreatitis | No increased risk reported in comparative studies. | No increased risk observed in a large pooled analysis of 25 clinical trials.[5][6] | No increased risk of pancreatitis noted in a meta-analysis of 69 trials.[7] | Not associated with an increased risk of pancreatitis.[11] | Postmarketing reports of acute pancreatitis have been noted.[16] |
| Hepatic Safety | No significant concerns reported. | Generally considered safe for the liver. | In vitro studies did not indicate a risk of hepatotoxicity.[17] | No persistent or clinically meaningful changes in renal function parameters observed.[9] | Generally considered safe for the liver. |
| Severe Joint Pain | Not specifically reported in available comparative data. | The FDA has added a warning about severe and disabling joint pain to the labels of all DPP-4 inhibitors, including sitagliptin.[23] | Included under the class-wide FDA warning for severe joint pain.[23] | Included under the class-wide FDA warning for severe joint pain.[23] | Included under the class-wide FDA warning for severe joint pain.[23] |
| Skin Reactions | Not a prominent reported issue in comparative trials. | Postmarketing reports of serious hypersensitivity reactions, including Stevens-Johnson syndrome.[16] | Skin reactions are a known, though less common, side effect of the DPP-4 inhibitor class.[24] | Included in the class-wide potential for skin reactions.[24] | Included in the class-wide potential for skin reactions.[24] |
Mechanism of Action and Signaling Pathway
DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.
Mechanism of action of DPP-4 inhibitors.
Key Experimental Protocols
The safety and efficacy of DPP-4 inhibitors are evaluated through a series of rigorous clinical trials. Below are outlines of the methodologies for key experiments.
Cardiovascular Outcome Trials (CVOTs)
Objective: To assess the cardiovascular safety of the drug in patients with type 2 diabetes and a high risk of cardiovascular events.
Methodology:
-
Study Design: These are typically large-scale, multicenter, randomized, double-blind, placebo-controlled, non-inferiority trials.[5][17][9]
-
Patient Population: Thousands of patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors are enrolled.[5][17][9]
-
Intervention: Patients are randomized to receive either the DPP-4 inhibitor or a placebo, in addition to their standard diabetes and cardiovascular care.
-
Primary Endpoint: The primary outcome is a composite of major adverse cardiovascular events (MACE), which typically includes cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke. Some trials may also include hospitalization for unstable angina in the primary composite endpoint.[5]
-
Follow-up: Patients are followed for several years, and all potential cardiovascular events are adjudicated by an independent, blinded clinical events committee.[5]
-
Examples: TECOS (sitagliptin), SAVOR-TIMI 53 (saxagliptin), and EXAMINE (alogliptin).[5][17][9]
Pancreatitis and Pancreatic Cancer Assessment
Objective: To monitor for any potential increased risk of pancreatitis or pancreatic cancer associated with the drug.
Methodology:
-
Data Collection: Throughout all phases of clinical development and in post-marketing surveillance, all reports of pancreatitis and pancreatic cancer are collected as adverse events of special interest.
-
Adjudication: In large CVOTs, suspected cases of pancreatitis are often adjudicated by an independent committee to confirm the diagnosis based on predefined criteria (e.g., clinical symptoms, imaging evidence, and serum amylase or lipase levels).
-
Meta-Analyses: Data from multiple randomized controlled trials are pooled in meta-analyses to increase the statistical power for detecting any potential association with these relatively rare events.
Hepatic Safety Evaluation
Objective: To assess the potential for drug-induced liver injury.
Methodology:
-
Inclusion/Exclusion Criteria: Clinical trials typically exclude patients with significantly elevated liver enzymes at baseline (e.g., ALT or AST >2.5-3 times the upper limit of normal).
-
Monitoring: Liver function tests (including ALT, AST, alkaline phosphatase, and total bilirubin) are monitored at baseline and periodically throughout the trial.
-
Hy's Law Assessment: Cases of elevated liver enzymes are carefully evaluated for potential drug-induced liver injury, particularly for cases that meet the criteria for Hy's Law (concurrent elevation of ALT >3x ULN and total bilirubin >2x ULN without evidence of cholestasis).
Experimental Workflow for a Phase III Safety and Efficacy Trial
The following diagram illustrates a typical workflow for a Phase III clinical trial designed to evaluate the safety and efficacy of a new DPP-4 inhibitor like this compound.
Workflow of a Phase III clinical trial.
References
- 1. Efficacy and Safety of this compound Add-on Therapy to Dapagliflozin/Metformin Combinations in Patients with Poorly Controlled Type 2 Diabetes Mellitus: A 24-Week Multicenter Randomized Placebo-Controlled Parallel-Design Phase-3 Trial with a 28-Week Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Review on Cardiovascular Outcome Studies of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors and the Risk of Acute Pancreatitis in Patients With Type 2 Diabetes in Taiwan: A Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Efficacy and Safety of this compound Add-on Therapy to Dapagliflozin/Metformin Combinations in Patients with Poorly Controlled Type 2 Diabetes Mellitus: A 24-Week Multicenter Randomized Placebo-Controlled Parallel-Design Phase-3 Trial with a 28-Week Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. timi.org [timi.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 - American College of Cardiology [acc.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care - American College of Cardiology [acc.org]
- 14. rxfiles.ca [rxfiles.ca]
- 15. Sitagliptin does not reduce the risk of cardiovascular death or hospitalization for heart failure following myocardial infarction in patients with diabetes: observations from TECOS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. SUMMARY OF THE EXAMINE STUDY - Alogliptin (Nesina) for Type 2 Diabetes Mellitus - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Efficacy and Safety of this compound Add-on Therapy to Dapagliflozin/Metformin Combinations in Patients with Poorly Controlled Type 2 Diabetes Mellitus: A 24-Week Multicenter Randomized Placebo-Controlled Parallel-Design Phase-3 Trial with a 28-Week Extension [e-dmj.org]
- 22. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Consensus Statement on Dose Modifications of Antidiabetic Agents in Patients with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Evogliptin
This document provides immediate, essential safety and logistical information for handling Evogliptin in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this compound.
Exposure Controls and Personal Protection
When handling this compound, engineering controls and personal protective equipment (PPE) are critical to minimize exposure. Ensure adequate ventilation and provide accessible safety showers and eye wash stations[1][2][3]. The recommended PPE is summarized below.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Citation(s) |
|---|---|---|
| Eye Protection | Safety goggles with side-shields. | [1][2][3] |
| Hand Protection | Protective gloves (impervious). | [1][2][3] |
| Skin and Body | Impervious clothing. | [1][2][3] |
| Respiratory | A suitable respirator should be used, especially when engineering controls are insufficient or when dust/aerosol formation is likely. |[1][2][3] |
Note: The Safety Data Sheets reviewed indicate that this product contains no substances with established occupational exposure limit values[1][2][3].
Safe Handling and Storage Protocols
Precautions for Safe Handling:
-
Work exclusively in areas equipped with appropriate exhaust ventilation[1][2][3].
-
Wash hands thoroughly after handling[3].
-
Do not eat, drink, or smoke in work areas[3].
Conditions for Safe Storage:
-
Protect from direct sunlight and sources of ignition[1][2][3].
-
Recommended storage temperatures: 4°C for the compound, but can be stored at -20°C (powder) or -80°C (in solvent)[2][3].
-
Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[2][3].
First Aid Measures
In case of exposure, follow these immediate first aid procedures.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions | Citation(s) |
|---|---|---|
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation. | [1][2] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove any contaminated clothing and shoes. Seek medical attention. | [1][2] |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure complete flushing. Remove contact lenses if present. Promptly seek medical attention. | [1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance. |[2][3] |
Accidental Release and Spill Management
In the event of a spill, a systematic approach is necessary to ensure safety and proper containment.
Personal Precautions:
-
Wear full personal protective equipment as detailed in Table 1[1][2].
-
Ensure adequate ventilation and evacuate personnel to safe areas if necessary[1][2].
Environmental Precautions:
Cleanup Protocol:
-
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders[1][2]. For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Decontaminate surfaces and equipment by scrubbing with alcohol[1][2].
-
Collect all contaminated materials, including the absorbent, into a sealed container for proper disposal[1][2][3].
Disposal Plan
All waste materials containing this compound must be treated as chemical waste.
-
Dispose of contents and containers at an approved waste disposal plant[3].
-
Do not dispose of the material in household trash or down the drain[1][2].
-
Follow all local, state, and federal regulations for pharmaceutical waste disposal. It is recommended to use a licensed professional waste disposal service.
Compound Data
The following table summarizes key quantitative data for this compound.
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Citation(s) |
|---|---|---|
| CAS Number | 1222102-51-3 (for Tartrate) | [2] |
| 1222102-29-5 (for base) | [3] | |
| Molecular Formula | C23H32F3N3O9 (Tartrate) | [2] |
| C19H26F3N3O3 (base) | [3] | |
| Molecular Weight | 551.51 g/mol (Tartrate) | [2] |
| 401.43 g/mol (base) | [3] |
| Chemical Stability | Stable under recommended storage conditions. |[2][3] |
Disclaimer: The information provided is based on currently available Safety Data Sheets and is intended as a guide. It should not replace a thorough risk assessment conducted by qualified personnel for specific laboratory procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
